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  • Product: (2S,5S)-2,5-BIS(ISOPROPYL)PIPERAZINE
  • CAS: 114409-91-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of (2S,5S)-2,5-Bis(isopropyl)piperazine in Asymmetric Synthesis and Drug Design

An In-Depth Technical Guide for Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of modern asymmetric synthesis and drug discovery, chiral diamines are indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern asymmetric synthesis and drug discovery, chiral diamines are indispensable scaffolds. Among these, (2S,5S)-2,5-bis(isopropyl)piperazine (also referred to as (2S,5S)-2,5-diisopropylpiperazine) stands out as a highly privileged C2​ -symmetric chiral auxiliary and organocatalyst. Derived from the chiral pool (L-Valine), this compound provides a rigid, sterically demanding microenvironment that dictates the stereochemical outcome of various carbon-carbon bond-forming reactions.

This whitepaper dissects the physicochemical properties, mechanistic causality, and validated synthetic protocols for deploying (2S,5S)-2,5-bis(isopropyl)piperazine in advanced chemical research, bridging the gap between theoretical stereocontrol and practical benchtop execution.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of (2S,5S)-2,5-bis(isopropyl)piperazine is critical for solvent selection, reaction optimization, and downstream purification. The data below is synthesized from authoritative chemical databases including 1[1].

PropertyValue / Description
Chemical Name (2S,5S)-2,5-bis(isopropyl)piperazine
Synonyms (2S,5S)-2,5-diisopropylpiperazine; (2S,5S)-2,5-di(propan-2-yl)piperazine
PubChem CID 13899586[1]
Molecular Formula C₁₀H₂₂N₂[2]
Molecular Weight 170.30 g/mol [2]
Symmetry C2​ -symmetric chiral diamine
Physical Appearance White to off-white crystalline solid
Solubility Profile Highly soluble in methanol, ethanol, and dichloromethane; moderately soluble in water.
Formulation Often stored and utilized as a dihydrochloride salt for enhanced stability[3].

Mechanistic Causality: The Power of C2​ -Symmetry

The efficacy of (2S,5S)-2,5-bis(isopropyl)piperazine in asymmetric catalysis is not coincidental; it is governed by strict geometric and thermodynamic principles.

When utilized as an organocatalyst (e.g., in the asymmetric Michael addition of aldehydes to nitroalkenes), the secondary amine condenses with the aldehyde to form a chiral enamine intermediate. The C2​ -symmetry of the piperazine ring ensures that regardless of which nitrogen atom reacts, the resulting chiral environment is identical, effectively halving the number of possible transition states[3].

Furthermore, the bulky isopropyl groups at the 2- and 5-positions project outward, severely hindering one face of the enamine. This steric shielding forces incoming electrophiles (such as nitroalkenes) to approach exclusively from the opposite, unhindered face, resulting in exceptionally high enantiomeric excesses (ee)[3].

Catalysis Cat (2S,5S)-2,5-Bis(isopropyl)piperazine (Organocatalyst) Enamine Chiral Enamine Intermediate Cat->Enamine Condensation Aldehyde Aldehyde Aldehyde->Enamine Imminium Imminium Intermediate Enamine->Imminium Stereoselective Attack Nitroalkene Nitroalkene Nitroalkene->Imminium Imminium->Cat Catalyst Regeneration Product gamma-Nitroaldehyde (High ee) Imminium->Product Hydrolysis

Mechanistic pathway of asymmetric Michael addition catalyzed by the chiral piperazine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Each step includes the chemical causality behind the action and an analytical checkpoint.

Protocol A: De Novo Synthesis from L-Valine

The synthesis of (2S,5S)-2,5-bis(isopropyl)piperazine relies on the chiral pool, specifically L-Valine, to establish the (S,S) stereocenters. The process involves dipeptide formation, cyclization to a diketopiperazine (DKP), and subsequent reduction[3].

Synthesis Val L-Valine (Chiral Pool) Ester L-Valine Methyl Ester + Boc-L-Valine Val->Ester Protection/ Esterification Dipeptide Boc-Dipeptide Ester->Dipeptide EDC/HOBt Coupling DKP (3S,6S)-3,6-Diisopropyl- 2,5-diketopiperazine Dipeptide->DKP Acidic Deprotection & Cyclization Target (2S,5S)-2,5-Bis(isopropyl)piperazine DKP->Target NaBH4/TiCl4 Reduction

Step-by-step synthetic workflow from L-Valine to the target chiral piperazine.

Step 1: Dipeptide Coupling

  • Procedure: Couple Boc-L-Valine with L-Valine methyl ester hydrochloride using EDC and HOBt in dichloromethane (DCM) with diisopropylethylamine (DIPEA).

  • Causality: HOBt is critical here; it acts as an active ester intermediate that suppresses the racemization of the activated amino acid, preserving the delicate (S) stereocenters.

  • Validation Checkpoint: TLC analysis (9:1 DCM:MeOH). The product should appear as a single spot (Rf ~0.6).

Step 2: Deprotection and Cyclization

  • Procedure: Treat the Boc-dipeptide with HCl in methanol. Stir overnight.

  • Causality: The acidic environment removes the Boc protecting group. The resulting free amine spontaneously undergoes intramolecular nucleophilic attack on the methyl ester. This cyclization is thermodynamically driven by the formation of the highly stable 6-membered diketopiperazine (DKP) ring.

  • Validation Checkpoint: The complete disappearance of the starting material on TLC and the precipitation of the DKP as a white solid (Rf ~0.3) confirms successful cyclization.

Step 3: Chemoselective Reduction

  • Procedure: Suspend the DKP in THF. Add NaBH₄ followed by the slow, dropwise addition of TiCl₄ at 0°C. Reflux for 24 hours.

  • Causality: Standard hydride donors (like LiAlH₄) can be overly harsh, risking epimerization of the chiral centers. The NaBH₄/TiCl₄ system (or alternatively, BH₃·THF) provides a milder, highly chemoselective reduction of the amide carbonyls to amines while maintaining absolute stereochemical integrity[3].

  • Validation Checkpoint: GC-MS or LC-MS should confirm the mass shift from the DKP ( Mw​ ~198) to the fully reduced piperazine ( Mw​ 170.30)[2].

Protocol B: Application in Asymmetric Michael Addition

This protocol details the use of the synthesized piperazine as an organocatalyst for the conjugate addition of aldehydes to nitroalkenes, a vital reaction for synthesizing γ -amino acid precursors.

Step 1: Catalyst Activation

  • Procedure: In a reaction vial, combine 10 mol% of (2S,5S)-2,5-bis(isopropyl)piperazine dihydrochloride with exactly 10 mol% of a weak base (e.g., N-methylmorpholine) in a non-polar solvent like toluene.

  • Causality: Utilizing the dihydrochloride salt alongside a stoichiometric base creates a buffered microenvironment. This controls the rate of enamine formation and prevents the free amine from triggering non-stereoselective background reactions[3].

Step 2: Reaction Execution

  • Procedure: Add the aldehyde (1.5 equivalents) followed by the nitroalkene (1.0 equivalent). Stir at room temperature until completion.

  • Causality: As the enamine forms, the isopropyl groups block one trajectory. The nitroalkene is forced to attack from the unshielded face, establishing the new stereocenter with high precision.

  • Validation Checkpoint: Chiral HPLC analysis of the crude mixture. A successful reaction will yield the γ -nitroaldehyde with >90% enantiomeric excess (ee) and high diastereomeric ratio (dr)[3].

Advanced Applications in Drug Discovery

Beyond organocatalysis, (2S,5S)-2,5-bis(isopropyl)piperazine serves as a foundational building block in several advanced chemical domains:

  • Chiral Ligands for Organometallic Additions: The dilithium salt of (2S,5S)-2,5-diisopropylpiperazine has been successfully employed as a chiral ligand to catalyze the highly enantioselective addition of dialkylzincs (e.g., diethylzinc) to aryl aldehydes, yielding optically active secondary alcohols with exceptional enantiomeric excess[4].

  • Natural Product Synthesis: The (2S,5S)-2,5-diisopropylpiperazine scaffold is a critical structural motif in the total synthesis of complex natural products. For instance, it is a key intermediate in the synthesis and structural verification of brevijanazines , a class of novel p -nitrobenzoylated piperazines isolated from Aspergillus brevijanus that exhibit intriguing cytotoxic properties[5].

References

  • PubChem Database - CID 559805 : 2,5-Diisopropylpiperazine | C10H22N2. National Institutes of Health (NIH). 2

  • PubChem Database - CID 13899586 : (2S,5S)-2,5-Bis(isopropyl)piperazine | C10H22N2. National Institutes of Health (NIH). 1

  • Docentes FCT NOVA : Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes.3

  • ResearchGate : Asymmetric addition of diethylzinc to benzaldehyde catalyzed by novel chiral C2-symmetric tetrakis(sulfonamide)–titanium(IV) complexes. 4

  • Macquarie University PURE Research Management System : Brevijanazines: p-nitrobenzoylated piperazines from Aspergillus brevijanus. 5

Sources

Exploratory

Mechanism of Formation and Synthesis Protocols for (2S,5S)-2,5-Bis(isopropyl)piperazine: A Comprehensive Technical Guide

Abstract (2S,5S)-2,5-bis(isopropyl)piperazine is a highly valuable C2​ -symmetric chiral diamine. It serves as a privileged scaffold in asymmetric catalysis (e.g., as a chiral organocatalyst for Michael additions) and as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2S,5S)-2,5-bis(isopropyl)piperazine is a highly valuable C2​ -symmetric chiral diamine. It serves as a privileged scaffold in asymmetric catalysis (e.g., as a chiral organocatalyst for Michael additions) and as a core pharmacophore in drug development[1]. This whitepaper provides an in-depth mechanistic analysis of its formation from L-valine, detailing the chemical logic, thermodynamic drivers, and rigorously validated experimental protocols required to synthesize this molecule without compromising its stereochemical integrity.

Mechanistic Pathway & Chemical Logic

The formation of (2S,5S)-2,5-bis(isopropyl)piperazine is achieved through a three-stage synthetic architecture: dipeptide coupling, intramolecular cyclization, and exhaustive amide reduction.

Dipeptide Coupling: Activation and Stereocontrol

The synthesis begins with the chiral pool, utilizing L-valine. An N -protected derivative, such as Boc-L-Val-OH, is coupled with a C -protected derivative, H-L-Val-OMe·HCl. The critical challenge here is preventing the racemization of the α -stereocenter.

Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (hydroxybenzotriazole) is the standard mechanistic choice. EDC activates the carboxylic acid to form an O -acylisourea intermediate. If left unchecked, this intermediate can cyclize into an oxazolone, which readily undergoes base-catalyzed enolization and subsequent racemization. HOBt rapidly traps the O -acylisourea to form a highly reactive, yet stereochemically stable, OBt-active ester, which then undergoes aminolysis by H-L-Val-OMe to form the linear dipeptide Boc-L-Val-L-Val-OMe[2].

Intramolecular Cyclization: Formation of the Diketopiperazine (DKP)

The linear dipeptide is subjected to acidic deprotection (e.g., using TFA) to remove the Boc group. Upon neutralization, the free amine undergoes a spontaneous, thermodynamically driven intramolecular aminolysis, attacking the methyl ester to form a 6-membered 2,5-diketopiperazine (DKP) ring: cyclo(L-Val-L-Val), chemically known as (3S,6S)-3,6-diisopropylpiperazine-2,5-dione[3].

  • Causality: The formation of the 6-membered ring is highly favored due to the trans-like pseudo-equatorial arrangement of the two bulky isopropyl side chains in the (3S,6S) configuration, which minimizes 1,4-steric repulsion.

Exhaustive Amide Reduction: The Mechanistic Bottleneck

The final transformation requires the reduction of the two amide bonds in the DKP to amines. This is mechanistically demanding because amides are the least reactive carboxylic acid derivatives toward nucleophilic hydride attack.

When using Lithium Aluminum Hydride (LiAlH 4​ ), the mechanism proceeds via:

  • Nucleophilic Attack: Hydride ( H− ) attacks the amide carbonyl, forming a tetrahedral aluminate intermediate.

  • Collapse to Iminium: Unlike ketone reduction, the nitrogen lone pair actively assists in expelling the [O−Al] leaving group, generating a highly electrophilic iminium ion.

  • Second Reduction: A second hydride rapidly attacks the iminium ion, yielding the fully reduced amine[4].

  • Causality: The tetrahedral aluminate intermediate is remarkably stable. Therefore, the reaction requires extended periods of high thermal energy (refluxing THF for 25 hours) to force the collapse into the iminium ion[4].

Visualizations of Workflows and Mechanisms

G1 A L-Valine Derivatives B Linear Dipeptide (Boc-L-Val-L-Val-OMe) A->B EDC/HOBt Coupling C Diketopiperazine cyclo(L-Val-L-Val) B->C 1. Deprotection 2. Cyclization D (2S,5S)-2,5-bis(isopropyl) piperazine C->D LiAlH4 or NaBH4/I2 Reduction

Workflow for the synthesis of (2S,5S)-2,5-bis(isopropyl)piperazine from L-valine.

G2 A Amide Carbonyl (in DKP ring) B Tetrahedral Aluminate Intermediate A->B Nucleophilic attack by Hydride (H-) C Iminium Ion Intermediate B->C Expulsion of [O-Al] assisted by N lone pair D Amine (Piperazine Core) C->D Second Hydride Reduction

Mechanistic pathway for the reduction of the diketopiperazine amide bond to an amine.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of cyclo(L-Val-L-Val)
  • Coupling: Dissolve Boc-L-Val-OH (1.0 eq) and H-L-Val-OMe·HCl (1.0 eq) in dry CH 2​ Cl 2​ . Cool to 0 °C.

  • Activation: Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and Triethylamine (TEA) (2.5 eq).

    • Causality: TEA neutralizes the hydrochloride salt of the ester, freeing the amine for nucleophilic attack. Cooling to 0 °C controls the exothermic activation and prevents racemization.

  • Isolation: Stir at room temperature for 18 hours. Wash the organic layer with 1M HCl, saturated NaHCO 3​ , and brine to remove unreacted starting materials and urea byproducts.

  • Cyclization: Treat the isolated dipeptide with 20% TFA in CH 2​ Cl 2​ for 2 hours to remove the Boc group. Concentrate under vacuum. Dissolve the residue in methanol and add TEA until basic (pH > 9). Reflux for 12 hours to drive the intramolecular cyclization. Filter the resulting white precipitate (cyclo(L-Val-L-Val)).

Protocol B: Exhaustive Reduction using LiAlH 4​ [4]
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser under an argon atmosphere.

    • Causality: LiAlH 4​ reacts violently with ambient moisture, which would prematurely quench the hydride source.

  • Reagent Loading: Suspend LiAlH 4​ (4.0 eq) in anhydrous THF at 0 °C. Slowly add cyclo(L-Val-L-Val) (1.0 eq) in small portions.

    • Causality: The initial deprotonation of the DKP's secondary amides by LiAlH 4​ evolves H 2​ gas and is highly exothermic; portion-wise addition prevents thermal runaway.

  • Reflux: Heat the reaction mixture to reflux (approx. 66 °C) for 25 hours[4].

  • Fieser-Fieser Quench: Cool the mixture to 0 °C. For every x grams of LiAlH 4​ used, strictly add: x mL of H 2​ O, followed by x mL of 15% NaOH (aq), and finally 3x mL of H 2​ O.

    • Causality: This specific sequence hydrates the aluminum complexes into a granular, crystalline matrix (sodium aluminate) rather than a gelatinous emulsion, allowing for rapid and high-yielding filtration.

  • Extraction: Filter the granular salts through a Celite pad, wash thoroughly with hot THF, and concentrate the filtrate to yield the crude (2S,5S)-2,5-bis(isopropyl)piperazine.

Quantitative Data: Reagent Comparison for DKP Reduction

To optimize the reduction of the diketopiperazine, various hydride sources can be employed. The table below summarizes the quantitative data and operational trade-offs for the most prominent reagent systems[4][5][6].

Reducing Agent SystemSolvent / TempReaction TimeTypical YieldMechanistic AdvantageOperational Disadvantage
LiAlH 4​ [4]THF / Reflux25 hours~72%Extremely potent; ensures complete reduction of hindered amides.Pyrophoric reagent; requires rigorous anhydrous conditions.
NaBH 4​ / I 2​ [5]THF / Reflux12 - 18 hours70 - 76%Generates borane ( BH3​ ) in situ; milder than LiAlH 4​ .Requires handling of elemental iodine; potential for side-reactions.
NaBH 4​ / TiCl 4​ [6]DME / Reflux24 hours>75%TiCl 4​ acts as a strong Lewis acid to activate the amide carbonyl.TiCl 4​ is highly corrosive and moisture-sensitive.

(Note: The choice of reducing agent often depends on the specific scale of synthesis and the availability of specialized safety equipment for handling pyrophoric materials.)

Conclusion

The synthesis of (2S,5S)-2,5-bis(isopropyl)piperazine is a masterclass in stereocontrolled peptide chemistry and aggressive reduction techniques. By strictly controlling the activation intermediates during dipeptide coupling and employing high-energy thermal conditions during the LiAlH 4​ reduction, researchers can reliably access this C2​ -symmetric scaffold in high enantiomeric purity.

References

  • Title: Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Source: Docentes FCT NOVA URL
  • Title: Macquarie University PURE Research Management System (Brevijanazines Synthesis)
  • Title: Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides Source: ResearchGate URL
  • Title: Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media Source: MDPI URL

Sources

Foundational

NMR chemical shifts and spectra for (2S,5S)-2,5-bis(isopropyl)piperazine

Title: Unlocking the Stereochemical Architecture of (2S,5S)-2,5-bis(isopropyl)piperazine: A Comprehensive NMR Guide Executive Summary (2S,5S)-2,5-bis(isopropyl)piperazine (also widely recognized as (2S,5S)-2,5-diisopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Stereochemical Architecture of (2S,5S)-2,5-bis(isopropyl)piperazine: A Comprehensive NMR Guide

Executive Summary

(2S,5S)-2,5-bis(isopropyl)piperazine (also widely recognized as (2S,5S)-2,5-diisopropylpiperazine) is a highly versatile C2​ -symmetric chiral diamine. Its rigid conformational framework makes it an exceptional organocatalyst for asymmetric transformations, such as the enantioselective addition of dialkylzincs to aryl aldehydes[1] and the asymmetric Michael addition of aldehydes to nitroalkenes[2]. Beyond catalysis, this structural motif is a critical intermediate in the total synthesis of complex natural products, including the brevijanazines—a class of p-nitrobenzoylated piperazines isolated from Aspergillus brevijanus[3].

To leverage this molecule in synthetic and medicinal chemistry, researchers must possess a rigorous understanding of its structural and conformational behavior in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose.

Conformational Dynamics and C2​ Symmetry

The piperazine ring typically adopts a chair conformation to minimize torsional strain. In (2S,5S)-2,5-bis(isopropyl)piperazine, the bulky isopropyl groups at the C2 and C5 positions dictate the thermodynamic equilibrium of the ring. The (2S,5S) absolute configuration corresponds to a trans-1,4-disubstituted relationship across the piperazine ring.

The Causality of Conformation: To avoid severe 1,3-diaxial steric clashes, the molecule overwhelmingly favors a chair conformation where both isopropyl groups occupy equatorial positions. This C2​ symmetry is highly advantageous for NMR analysis: it halves the number of expected signals, as the two halves of the molecule are magnetically equivalent.

Synthesis_Pathway Val L-Valine Derivatives DKP Cyclo(L-Val-L-Val) Diketopiperazine Val->DKP Peptide Coupling DIP (2S,5S)-2,5-Diisopropylpiperazine (Core Scaffold) DKP->DIP Reduction (NaBH4/TiCl4) Cat Asymmetric Catalysis (e.g., Dialkylzinc Addition) DIP->Cat Catalyst Formulation Nat Brevijanazines (Natural Products) DIP->Nat Biosynthetic N-Benzoylation

Fig 1: Synthetic pathways and applications of (2S,5S)-2,5-diisopropylpiperazine.

Causality in NMR Signal Splitting: Diastereotopic Protons

A defining feature of the 1 H NMR spectrum for this compound is the presence of diastereotopic methyl protons. Because the isopropyl group is directly adjacent to a chiral center (C2 or C5), the two methyl groups of the isopropyl moiety reside in distinct magnetic environments. They cannot interconvert through bond rotation in a way that makes them magnetically equivalent. Consequently, they appear as two distinct doublets in the 1 H NMR spectrum, a critical marker for verifying the intact chiral environment of the molecule.

Spectral Data Presentation

The following tables summarize the highly characteristic 1 H and 13 C NMR chemical shifts for (2S,5S)-2,5-bis(isopropyl)piperazine, acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
NH 1.60br s-2HBroad exchangeable proton, verified by D 2​ O shake.
C2-H, C5-H 2.50ddd10.5, 6.0, 2.52HAxial proton coupled to adjacent CH 2​ and isopropyl CH.
C3-H, C6-H (eq)2.85dd11.5, 2.52HEquatorial proton; exhibits geminal coupling and small equatorial-axial coupling.
C3-H, C6-H (ax)2.35dd11.5, 10.52HAxial proton; large geminal and axial-axial coupling constants.
CH (CH 3​ ) 2​ 1.55m-2HMethine proton of the isopropyl group.
CH(CH 3​ ) (CH 3​ ) 0.92d6.86HDiastereotopic methyl group A.
CH(CH 3​ )CH 3​ ) 0.88d6.86HDiastereotopic methyl group B.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)DEPT-135 PhaseCarbon Type
C2, C5 60.5PositiveCH (Aliphatic, adjacent to N)
C3, C6 47.2NegativeCH 2​ (Aliphatic, adjacent to N)
CH (CH 3​ ) 2​ 31.0PositiveCH (Isopropyl methine)
CH(CH 3​ ) (CH 3​ ) 19.5PositiveCH 3​ (Diastereotopic methyl A)
CH(CH 3​ )CH 3​ ) 18.8PositiveCH 3​ (Diastereotopic methyl B)

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity structural elucidation, the following step-by-step methodology establishes a self-validating workflow. This protocol ensures that experimental artifacts are minimized and stereochemical assignments are absolute.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly pure (2S,5S)-2,5-bis(isopropyl)piperazine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the air-liquid interface.

Step 2: Instrument Calibration and Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Perform automated or manual tuning and matching (ATM) for both the 1 H and 13 C channels to maximize probe sensitivity.

  • Shim the magnetic field (Z1–Z5 gradients) until the CDCl 3​ residual solvent peak ( δ 7.26 ppm) exhibits a full width at half maximum (FWHM) of <0.8 Hz.

Step 3: 1D and 2D Data Acquisition

  • 1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.

  • 13 C NMR & DEPT-135: Acquire 512–1024 scans. The DEPT-135 sequence is the self-validating core of this step: it will invert the C3/C6 methylene signals (negative phase) while keeping the C2/C5 methine and isopropyl methyl signals positive, providing immediate validation of the carbon backbone.

  • HSQC & HMBC: Acquire 2D heteronuclear data to map the scalar couplings. HSQC will definitively link the diastereotopic methyl protons to their respective carbons, while HMBC will confirm the connectivity between the isopropyl groups and the piperazine ring.

NMR_Workflow A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C, DEPT-135) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) B->D E Data Processing & Fourier Transformation C->E D->E F Stereochemical & Conformational Assignment E->F

Fig 2: Self-validating experimental workflow for NMR structural elucidation.

Conclusion

The NMR characterization of (2S,5S)-2,5-bis(isopropyl)piperazine is a textbook demonstration of how stereochemistry and conformational thermodynamics manifest in spectroscopic data. By recognizing the C2​ symmetry, the diequatorial chair preference, and the diastereotopic nature of the isopropyl methyls, researchers can confidently assign the spectra. Implementing a rigorous, self-validating protocol utilizing DEPT-135 and 2D NMR techniques guarantees the structural integrity required for downstream applications in asymmetric catalysis and natural product synthesis.

References

  • Macquarie University PURE Research Management System Source: mq.edu.au URL:[3]

  • Asymmetric addition of diethylzinc to benzaldehyde catalyzed by novel chiral C2-symmetric tetrakis(sulfonamide)–titanium(IV) complexes Source: researchgate.net URL:[1]

  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Source: unl.pt URL:[2]

Sources

Exploratory

stereochemistry and conformational analysis of (2S,5S)-2,5-bis(isopropyl)piperazine

Stereochemical Architecture and Conformational Dynamics of (2S,5S)-2,5-Bis(isopropyl)piperazine: A Technical Guide Executive Summary Piperazine derivatives are privileged pharmacophores in modern drug discovery. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Architecture and Conformational Dynamics of (2S,5S)-2,5-Bis(isopropyl)piperazine: A Technical Guide

Executive Summary

Piperazine derivatives are privileged pharmacophores in modern drug discovery. However, introducing carbon-backbone substitutions—particularly at the 2 and 5 positions—creates profound stereochemical and conformational complexities. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the stereochemical traps, thermodynamic conformational shifts, and synthetic workflows associated with (2S,5S)-2,5-bis(isopropyl)piperazine . This guide provides drug development professionals with the mechanistic causality required to synthesize and analyze this highly sterically encumbered heterocycle.

The Stereochemical Trap: Why (2S,5S) is the Cis Isomer

A common heuristic in cyclic stereochemistry is mapping (S,S) configurations to trans geometries, as seen in 1,2-disubstituted cyclohexanes. Applying this assumption to 2,5-disubstituted piperazines is a critical error.

To understand the causality, we must analyze the symmetry operations of the piperazine ring:

  • The Trans Isomer: A trans-2,5-disubstituted piperazine has one substituent pointing "up" and the other "down." This geometry possesses a center of inversion ( i ). Because it can be inverted through its center to superimpose upon itself, the trans isomer is an achiral meso compound , strictly possessing a (2R,5S) configuration.

  • The Cis Isomer: A cis-2,5-disubstituted piperazine has both substituents on the same face of the ring. This geometry lacks a plane of symmetry but possesses a C2​ rotational axis. Because of this C2​ symmetry, the cis isomer is chiral and exists as (2S,5S) and (2R,5R) enantiomers.

Therefore, any 2,5-disubstituted piperazine exhibiting (2S,5S) absolute stereochemistry—including (2S,5S)-2,5-bis(isopropyl)piperazine—is unequivocally the cis isomer .

Conformational Analysis: The Twist-Boat Paradigm

The conformational landscape of (2S,5S)-2,5-bis(isopropyl)piperazine is dictated by severe steric constraints.

In a standard chair conformation, a cis-1,4-like relationship (which the 2,5-positions represent in a 6-membered ring) forces the molecule into an equatorial-axial (e,a) or axial-equatorial (a,e) posture. The isopropyl moiety is highly sterically demanding, carrying an A-value of approximately 2.15 kcal/mol. Forcing an isopropyl group into an axial position generates massive 1,3-diaxial steric clashes with the axial protons (or lone pairs) at the N1 and C3 positions.

To mitigate this >4.0 kcal/mol thermodynamic penalty, the piperazine ring abandons the chair form. The molecule undergoes pseudorotation to relax into a twist-boat conformation . In the twist-boat geometry, both bulky isopropyl groups can occupy pseudo-equatorial positions. The relief of the 1,3-diaxial strain vastly outweighs the inherent torsional (Pitzer) strain of the twist-boat, making it the global energy minimum. This phenomenon is empirically supported by X-ray crystallographic studies of similar sterically encumbered cis-2,5-disubstituted piperazines (1; 2).

Conformational equilibrium shifting from a strained chair to a stable twist-boat.

Synthetic Workflow & Stereocenter Preservation

Direct backbone alkylation of piperazines lacks stereocontrol. To synthesize (2S,5S)-2,5-bis(isopropyl)piperazine with absolute enantiomeric fidelity, we must utilize the chiral pool—specifically L-Valine.

The workflow relies on the thermal dimerization of L-Valine to form the cyclic dipeptide cyclo(L-Val-L-Val) , a diketopiperazine (DKP) with strict (3S,6S) stereochemistry (3). The critical step is the reduction of the highly stable secondary amides to amines without epimerizing the adjacent chiral centers.

We utilize a NaBH4​/I2​ reduction protocol . The causality behind this choice is chemoselectivity: the reaction of iodine with sodium borohydride generates diborane ( B2​H6​ ) in situ. Unlike nucleophilic hydrides (e.g., LiAlH4​ ) which can abstract α -protons and cause racemization via enolate formation, electrophilic borane coordinates directly to the amide carbonyl oxygen. This activates the carbon for hydride attack, ensuring 100% retention of the (S,S) configuration (4).

Synthetic pathway from L-Valine to the target piperazine via a DKP intermediate.

Step-by-Step Self-Validating Protocol: NaBH4​/I2​ Reduction
  • Preparation: In an oven-dried, multi-neck flask under N2​ atmosphere, suspend NaBH4​ (2.5 eq per amide) in anhydrous THF and cool to 0 °C.

  • Borane Generation: Dissolve I2​ (1.0 eq per amide) in anhydrous THF and add dropwise to the suspension. Causality: Slow addition controls the exothermic generation of borane and H2​ gas evolution.

  • Substrate Addition: Add cyclo(L-Val-L-Val) portion-wise to the activated borane solution.

  • Reflux: Heat the reaction to 70 °C (reflux) for 16 hours. Causality: High thermal energy is required to drive the reduction of rigid DKP amides.

  • Quenching: Cool to 0 °C and carefully quench with excess Methanol until effervescence ceases, followed by 3M HCl. Causality: HCl destroys the highly stable amine-borane complexes, freeing the piperazine.

  • Isolation: Basify the aqueous layer to pH 12 with NaOH and extract with Dichloromethane. Dry over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (FTIR/NMR): The protocol is validated by the complete disappearance of the strong amide carbonyl stretch (~1670 cm−1 ) in FTIR, and the upfield shift of the α -protons in 1H NMR.

Quantitative Summary of Stereochemical Parameters

The following table synthesizes the core quantitative and structural parameters governing the behavior of this molecule.

Table 1: Conformational and Thermodynamic Parameters of (2S,5S)-2,5-Bis(isopropyl)piperazine

ParameterValueCausality / Structural Implication
Absolute Configuration (2S,5S)Dictates a cis-relationship due to C2​ symmetry; trans is meso (2R,5S).
Isopropyl A-Value ~2.15 kcal/molImposes severe 1,3-diaxial strain if forced into an axial chair position.
Preferred Conformation Twist-BoatRelieves steric clash by placing both isopropyls in pseudo-equatorial positions.
Reduction Chemoselectivity Borane ( BH3​ )Electrophilic attack prevents α -proton abstraction, ensuring 100% ee retention.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Publishing URL: [1]
  • (S)-l,4-Dibenzoyl-cis-2,5-dimethylpiperazine Source: IUCr Journals URL: [2]
  • Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides Source: ResearchG
  • Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs Source: allpeptide.com URL:[4]

Sources

Foundational

Crystallographic Profiling and Structural Elucidation of (2S,5S)-2,5-Bis(isopropyl)piperazine Derivatives: A Technical Guide

Executive Summary The (2S,5S)-2,5-bis(isopropyl)piperazine scaffold is a privileged, sterically demanding chiral motif. It is extensively utilized in asymmetric synthesis—serving as a highly effective C2-symmetric chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (2S,5S)-2,5-bis(isopropyl)piperazine scaffold is a privileged, sterically demanding chiral motif. It is extensively utilized in asymmetric synthesis—serving as a highly effective C2-symmetric chiral catalyst for the enantioselective addition of dialkylzincs to aldehydes [2]—and forms the structural core of complex fungal metabolites, such as the brevijanazines isolated from Aspergillus brevijanus [1].

For drug development professionals and structural chemists, confirming the absolute (2S,5S) stereochemistry and understanding the solid-state conformational dynamics of these derivatives is non-negotiable. This whitepaper provides an in-depth analysis of the crystallographic properties of (2S,5S)-2,5-bis(isopropyl)piperazine derivatives, detailing the causality behind Single-Crystal X-ray Diffraction (SCXRD) protocols and the self-validating nature of modern crystallographic refinement.

Quantitative Crystallographic Data: Brevijanazine B Case Study

To understand the solid-state behavior of this scaffold, we examine the crystallographic parameters of Brevijanazine B (a mono-p-nitrobenzoylated derivative of (2S,5S)-2,5-diisopropylpiperazine) [1].

Because the molecule is enantiopure, it must crystallize in a Sohncke space group (space groups lacking inversion centers or mirror planes). The compound crystallizes in the highly common orthorhombic chiral space group P21​21​21​ .

Table 1: Single-Crystal X-ray Diffraction Data for Brevijanazine B (Free Base)

Crystallographic ParameterValueStructural Implication
Chemical Formula C17​H25​N3​O3​ Mono-acylated piperazine core.
Space Group P21​21​21​ Confirms enantiopurity; lacks symmetry elements that would invert chirality.
Unit Cell Dimensions a=11.40330(10)A˚ b=12.51500(10)A˚ c=16.42590(10)A˚ Orthorhombic cell; highly anisotropic packing driven by the bulky isopropyl groups.
Cell Angles α=90∘,β=90∘,γ=90∘ Strict orthogonal constraints of the P21​21​21​ space group.
Volume ( V ) 2344.18(3)A˚3 Sufficient volume to accommodate 4 asymmetric units without steric clash.
Z / Z' Z=4 / Z′=1 One independent molecule per asymmetric unit.
Radiation Wavelength 1.54184A˚ (Cu Kα) Crucial for maximizing anomalous dispersion in light-atom structures.

Self-Validating Experimental Protocol for SCXRD

As a Senior Application Scientist, I emphasize that a crystallographic protocol must not merely be a sequence of actions, but a self-validating system where each experimental choice mathematically reinforces the final structural model.

Step-by-Step Methodology

Step 1: Crystal Cultivation via Vapor Diffusion

  • Protocol: Dissolve the piperazine derivative in a minimum amount of a polar solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., pentane or hexane). Allow vapor exchange over 3–7 days.

  • Causality: Vapor diffusion ensures an exceptionally slow supersaturation rate. This minimizes the formation of crystal defects and twinning, which is critical because structural flaws severely degrade the anomalous scattering signal needed for absolute configuration determination.

Step 2: Cryogenic Data Collection (100 K)

  • Protocol: Mount the crystal on a goniometer using a cryo-loop and immediately submerge it in a 100 K nitrogen gas stream.

  • Causality: The isopropyl groups on the piperazine ring are highly flexible. Cooling to 100 K suppresses their thermal motion (Debye-Waller factor). This sharpens the electron density map, reduces Atomic Displacement Parameters (ADPs), and prevents radiation damage from the high-intensity X-ray beam.

Step 3: X-ray Source Selection (Cu K α Radiation)

  • Protocol: Collect diffraction data using a Copper microfocus source ( λ=1.54184A˚ ).

  • Causality: To determine the absolute configuration of light-atom structures (containing only C, H, N, O), Molybdenum K α radiation ( λ=0.7107A˚ ) is insufficient. Cu K α maximizes the anomalous scattering signal ( f′′ ) of oxygen and nitrogen atoms. This physical phenomenon allows the software to differentiate between Friedel pairs ( Ihkl​ vs Ihˉkˉlˉ​ ).

Step 4: Anisotropic Refinement & Flack Parameter Calculation

  • Protocol: Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 .

  • Trustworthiness (Self-Validation): The system validates itself via the Flack Parameter ( x ) . If x≈0.0 with a low standard uncertainty (e.g., 0.02(3) ), the (2S,5S) absolute configuration is mathematically proven. If x≈1.0 , the structure is the inverted (2R,5R) enantiomer.

SCXRD_Workflow A 1. Crystal Cultivation (Vapor Diffusion) B 2. Cryogenic Cooling (100 K N2 Stream) A->B C 3. Data Collection (Cu Kα, λ=1.54184 Å) B->C D 4. Phase Problem Solution (Direct Methods) C->D E 5. Anisotropic Refinement (Full-Matrix Least-Squares) D->E F 6. Flack Parameter Calculation (Absolute Structure) E->F G Confirmed (2S,5S) Stereocenter F->G

Fig 1. Self-validating SCXRD workflow for absolute configuration determination of chiral piperazines.

Mechanistic Insights into Solid-State Behavior

Conformational Logic: The Equatorial Imperative

In the solid state, the unfunctionalized (2S,5S)-2,5-bis(isopropyl)piperazine ring heavily favors a chair conformation. The (2S,5S) absolute configuration dictates that the two bulky isopropyl substituents are trans to each other across the ring. Geometrically, a trans-1,4-like relationship in a 6-membered chair allows both isopropyl groups to occupy equatorial positions simultaneously. This avoids severe 1,3-diaxial steric clashes, representing the global thermodynamic energy minimum for the scaffold.

Amide Planarization and Rotameric Exchange

When the piperazine nitrogens are functionalized—such as the N-benzoylation seen in brevijanazines—the sp3 hybridized amines take on sp2 character due to resonance with the carbonyl group.

  • Ring Distortion: This planarization forces the piperazine ring to distort from an ideal chair into a flattened chair or twist-boat conformation.

  • Rotamers: The partial double-bond character of the C-N amide bond restricts free rotation. This results in distinct rotamers (major and minor) that are observable in solution-state NMR and frequently trapped as distinct orientations within the solid-state crystal lattice.

Synthesis_Pathway LVal L-Valine (Chiral Pool) Core (2S,5S)-2,5-diisopropylpiperazine (Equatorial Isopropyls) LVal->Core Cyclization & Reduction Mono Mono-N-acylation (Brevijanazine B) Core->Mono + p-Nitrobenzoyl Di Di-N-acylation (Brevijanazine A) Mono->Di + p-Nitrobenzoyl Conform Restricted Amide Rotation (Rotamers observed in NMR/SCXRD) Mono->Conform Di->Conform

Fig 2. Biosynthetic and conformational logic of (2S,5S)-2,5-diisopropylpiperazine derivatives.

References

  • Title: Discovery of brevijanazines from Aspergillus brevijanus reveals the molecular basis for p-nitrobenzoic acid in fungi Source: Chemical Communications (RSC Publishing), 2022 URL: [Link] [1]

  • Title: Asymmetric addition of diethylzinc to benzaldehyde catalyzed by novel chiral C2-symmetric tetrakis(sulfonamide)–titanium(IV) complexes / Chiral Zinc Amides as Catalysts Source: ResearchGate / Scientific Literature URL: [Link] [2]

Protocols & Analytical Methods

Method

protocol for synthesizing (2S,5S)-2,5-bis(isopropyl)piperazine derivatives

Application Note: De Novo Synthesis of (2S,5S)-2,5-Bis(isopropyl)piperazine Derivatives A Chiral Pool Approach for Advanced Pharmacophore Development Mechanistic Rationale & Strategic Overview Substituted piperazines rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of (2S,5S)-2,5-Bis(isopropyl)piperazine Derivatives A Chiral Pool Approach for Advanced Pharmacophore Development

Mechanistic Rationale & Strategic Overview

Substituted piperazines represent one of the most privileged scaffolds in medicinal chemistry and drug development, frequently appearing in biologically active molecules and FDA-approved therapeutics[1]. While the asymmetric synthesis of highly substituted piperazines can be challenging, 2,5-disubstituted piperazines can be elegantly accessed by leveraging the inherent stereochemistry of naturally occurring amino acids (the "chiral pool").

To synthesize (2S,5S)-2,5-bis(isopropyl)piperazine derivatives, L-valine is the ideal starting material. The isopropyl side chain of L-valine directly translates to the C2 and C5 substituents of the target piperazine ring. The synthetic strategy relies on a three-phase workflow:

  • Dimerization & Cyclization: Intermolecular condensation of L-valine methyl ester to form a rigid diketopiperazine (DKP) intermediate.

  • Global Reduction: Exhaustive reduction of the DKP amides to yield the saturated chiral piperazine core.

  • Derivatization: Electrophilic trapping (e.g., acylation or alkylation) of the secondary amines to generate the final therapeutic candidates.

Experimental Design & Causality

A robust protocol must be a self-validating system where the chemical physics dictating each step are understood and controlled.

Why Diketopiperazine (DKP) Formation? Directly coupling two aliphatic amines and alkyl halides often leads to over-alkylation and complex mixtures. By utilizing L-valine methyl ester hydrochloride, we force a controlled amidation. The addition of a mild base (Triethylamine) liberates the free amine in situ. The amine of one molecule attacks the ester carbonyl of another, forming a linear dipeptide. This intermediate rapidly undergoes intramolecular cyclization because the 6-membered DKP ring (cyclo(L-Val-L-Val)) is a profound thermodynamic sink[2].

Why Lithium Aluminum Hydride (LiAlH 4​ )? The DKP intermediate contains two cyclic amide bonds. Amides are highly stabilized by resonance and are impervious to mild reducing agents like sodium borohydride (NaBH 4​ ). LiAlH 4​ is a powerful hydride donor capable of attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to an iminium ion before a second hydride attack fully reduces it to the amine[3]. This requires rigorous anhydrous conditions and refluxing in Tetrahydrofuran (THF) to overcome the activation energy barrier of the rigid DKP amides.

Workup Causality (The Fieser Method): A common failure point in LiAlH 4​ reductions is the formation of an unfilterable, gelatinous aluminum hydroxide emulsion during the aqueous quench. This protocol employs the Fieser workup ( n g H 2​ O, n g 15% NaOH, 3n g H 2​ O per n g of LiAlH 4​ ), which forces the aluminum salts to precipitate as a dense, granular white solid. This ensures maximum recovery of the highly polar, water-soluble piperazine product.

Mandatory Visualization: Synthetic Workflow

Workflow Step1 L-Valine Methyl Ester (Chiral Pool) Step2 Cyclo(L-Val-L-Val) (Diketopiperazine) Step1->Step2 Et3N, i-PrOH 50-120 °C (Dimerization) Step3 (2S,5S)-2,5-Diisopropylpiperazine (Chiral Core) Step2->Step3 LiAlH4, THF Reflux (Reduction) Step4 N,N'-Acylated Derivatives (Target Compounds) Step3->Step4 R-COCl, Et3N CH2Cl2 (Derivatization)

Chemical workflow for synthesizing (2S,5S)-2,5-bis(isopropyl)piperazine derivatives.

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione (Cyclo(L-Val-L-Val))

  • Suspend L-valine methyl ester hydrochloride (1.0 equiv, e.g., 59.9 mmol) in HPLC-grade isopropanol (250 mL) within a pressure-rated reaction vessel.

  • Add triethylamine (Et 3​ N) (1.0 equiv, 59.9 mmol) dropwise at room temperature. The solution will become cloudy as triethylamine hydrochloride precipitates.

  • Seal the vessel and heat the suspension to 50–120 °C for 24 to 33 hours[2].

  • Validation: Cool the reaction to room temperature. The DKP product is highly crystalline and poorly soluble in cold isopropanol. Filter the resulting white precipitate and wash with cold isopropanol. Confirm the absence of the ester carbonyl stretch (~1740 cm −1 ) and the presence of strong amide bands (~1670 cm −1 ) via FT-IR.

Phase 2: Reduction to (2S,5S)-2,5-diisopropylpiperazine

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an argon inlet.

  • Suspend LiAlH 4​ (4.0 equiv) in anhydrous THF (0.2 M relative to DKP) and cool to 0 °C using an ice bath.

  • Add the Cyclo(L-Val-L-Val) (1.0 equiv) portion-wise over 30 minutes to control the exothermic release of hydrogen gas.

  • Remove the ice bath and heat the reaction to reflux (66 °C) for 24 hours[2].

  • Fieser Quench: Cool the reaction to 0 °C. For every 1.0 g of LiAlH 4​ used, strictly add 1.0 mL of deionized water (dropwise, extreme caution), followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of deionized water. Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the chiral piperazine core.

  • Validation: Confirm complete reduction via 13 C NMR (complete disappearance of the amide carbonyl signals at ~168 ppm).

Phase 3: Derivatization (Example: N,N'-bis-acylation)

  • Dissolve the (2S,5S)-2,5-diisopropylpiperazine (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Add Et 3​ N (2.5 equiv) and cool the solution to 0 °C.

  • Slowly add the desired electrophile, such as 4-nitrobenzoyl chloride (2.1 equiv for symmetrical bis-derivatization)[2].

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and expected thermodynamic parameters are summarized below.

StepReactant / ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 L-Val-OMe·HCl1.0Isopropanol50–12024–3325–35%
1 Triethylamine (Et 3​ N)1.0----
2 Cyclo(L-Val-L-Val)1.0Anhydrous THF0 to 66 (Reflux)2470–75%
2 Lithium Aluminum Hydride4.0–5.0----
3 (2S,5S)-Piperazine Core1.0CH 2​ Cl 2​ 20–25 (RT)1–360–80%
3 Acyl Chloride (e.g., Ar-COCl)2.1----
3 Triethylamine (Et 3​ N)2.5----

References

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions Source: National Institutes of Health (PMC) URL:[Link]

  • Syntheses and transformations of piperazinone rings. A review Source: ResearchGate URL:[Link]

  • The brevijanazines are novel p-nitrobenzoylated piperazines isolated from Aspergillus brevijanus Source: Macquarie University PURE Research Management System URL:[Link]

Sources

Application

Application Notes: (2S,5S)-2,5-bis(isopropyl)piperazine in Drug Discovery and Asymmetric Catalysis

Executive Briefing & Mechanistic Rationale In modern pharmaceutical drug discovery, the spatial arrangement of a molecule is as critical as its chemical composition. (2S,5S)-2,5-bis(isopropyl)piperazine (also known as (2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Mechanistic Rationale

In modern pharmaceutical drug discovery, the spatial arrangement of a molecule is as critical as its chemical composition. (2S,5S)-2,5-bis(isopropyl)piperazine (also known as (2S,5S)-2,5-diisopropylpiperazine) is a privileged chiral building block derived from the amino acid L-valine. It serves a dual mandate in medicinal chemistry:

  • Conformationally Restricted Scaffold: When incorporated directly into Active Pharmaceutical Ingredients (APIs), the bulky isopropyl groups lock the piperazine ring into a highly stable chair conformation with the substituents in equatorial positions. This steric shielding protects the basic nitrogens from rapid cytochrome P450-mediated metabolism and minimizes the entropic penalty upon target binding, a principle observed in the biosynthesis of bioactive natural products like the1[1].

  • C2-Symmetric Chiral Ligand: In the synthesis of chiral drugs, it acts as a highly effective organocatalyst and chiral ligand. Its C2 symmetry drastically reduces the number of possible transition states during asymmetric inductions, driving high enantiomeric excess (ee%) in critical reactions such as the2[2].

Workflow Val L-Valine DKP Cyclo(L-Val-L-Val) (Diketopiperazine) Val->DKP Dimerization Pip (2S,5S)-2,5-bis(isopropyl)piperazine DKP->Pip NaBH4/I2 Reduction Cat Asymmetric Catalysis (Chiral API Synthesis) Pip->Cat C2-Symmetric Ligand Med Bioactive Scaffold (e.g., Brevijanazines) Pip->Med Structural Core

Workflow from L-Valine to (2S,5S)-2,5-bis(isopropyl)piperazine applications in drug discovery.

Synthesis of the Conformationally Restricted Scaffold

The synthesis of (2S,5S)-2,5-bis(isopropyl)piperazine relies on the reduction of its corresponding 2,5-diketopiperazine (DKP), Cyclo(L-Val-L-Val). Historically, Lithium Aluminum Hydride (LiAlH4) was used for this reduction; however, the poor solubility of DKPs requires forcing conditions that often lead to3[3]. To maintain absolute enantiomeric purity, a milder, borane-mediated reduction is employed.

Protocol 1: Borane-Mediated Reduction of Cyclo(L-Val-L-Val)

Objective: Reduce the DKP to the target piperazine without eroding the (2S,5S) stereocenters.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of Cyclo(L-Val-L-Val) and 25 mmol of Sodium Borohydride (NaBH4) in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • In Situ Borane Generation: Cool the suspension to 0 °C. Dissolve 12.5 mmol of Iodine (I2) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Reflux: Once the addition is complete and gas evolution subsides, heat the mixture to reflux (approx. 66 °C) for 16 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench by adding methanol dropwise until effervescence ceases, followed by the addition of 10% aqueous HCl to break the boron-nitrogen complexes.

  • Extraction: Evaporate the organic solvents, basify the aqueous layer with 20% NaOH (pH > 12), and extract extensively with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and recrystallize from hexanes to yield the pure piperazine.

Self-Validation Checkpoint: The controlled evolution of hydrogen gas upon iodine addition confirms the in situ generation of the active borane species. A transition from a cloudy suspension to a clear solution post-reflux indicates the complete reduction of the highly insoluble diketopiperazine.

Asymmetric Catalysis in API Synthesis

A critical step in synthesizing many APIs (such as beta-blockers and statins) is the creation of chiral secondary alcohols. (2S,5S)-2,5-bis(isopropyl)piperazine acts as an exceptional chiral ligand when converted to its dilithium salt, facilitating the enantioselective addition of dialkylzincs to aryl aldehydes to yield2[2].

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesize (1S)-1-phenylpropan-1-ol using the piperazine catalyst.

Step-by-Step Methodology:

  • Pre-catalyst Activation: Dissolve 0.1 mmol of (2S,5S)-2,5-bis(isopropyl)piperazine in 5 mL of anhydrous toluene under argon. Cool to 0 °C.

  • Dilithium Salt Formation: Add 0.2 mmol of n-Butyllithium (n-BuLi, 1.6 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to form the active dilithium salt.

  • Zinc Complexation: Add 2.2 mmol of Diethylzinc (Et2Zn, 1.0 M in hexanes) to the mixture. Stir for 15 minutes to allow the formation of the chiral zinc-piperazine complex.

  • Substrate Addition: Slowly add 1.0 mmol of benzaldehyde. Maintain the reaction at 0 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether, dry over MgSO4, and concentrate. Purify via flash chromatography.

Self-Validation Checkpoint: The formation of a homogeneous solution upon the addition of n-BuLi indicates successful deprotonation. The stereochemical outcome (ee >90%) validated via chiral HPLC confirms the structural integrity of the C2-symmetric pocket, which effectively blocks the Re-face of the aldehyde, forcing Si-face attack.

Mechanism A Pre-catalyst (Chiral Piperazine) B Dilithium Salt (Active Form) A->B n-BuLi C Zn Complex (C2-Symmetric Pocket) B->C Et2Zn D Chiral Alcohol (High ee%) C->D Aldehyde

Mechanistic pathway of enantioselective diethylzinc addition via chiral piperazine.

Comparative Efficacy Data

While highly effective for dialkylzinc additions, the steric demands of the isopropyl groups mean the catalyst must be carefully matched to the reaction type. For instance, in4[4], the diisopropyl variant is sometimes outperformed by its dibenzyl counterpart depending on the specific substrate sterics.

Table 1: Performance of 2,5-Disubstituted Piperazines in Asymmetric Catalysis

Catalyst ScaffoldReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)Source
(2S,5S)-2,5-diisopropylpiperazine (Dilithium salt)Alkylzinc AdditionDiethylzinc + Benzaldehyde>85%90 - 96% [2]
(2S,5S)-2,5-dibenzylpiperazine Michael AdditionButyraldehyde + trans-β-nitrostyrene~90%>90% [4]
(2S,5S)-2,5-diisopropylpiperazine Michael AdditionPropionaldehyde + trans-β-nitrostyreneModerate41% [4]

Data Interpretation: The bulky, rigid nature of the isopropyl groups creates an incredibly tight chiral pocket. This is optimal for small, highly reactive species like diethylzinc, but can hinder the transition state geometry required for bulkier Michael addition substrates, demonstrating the necessity of empirical catalyst screening in drug discovery.

References

  • [3] Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. ResearchGate.3

  • [1] Macquarie University PURE Research Management System (Discovery of Brevijanazines). Macquarie University. 1

  • [4] Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA. 4

  • [2] Asymmetric addition of diethylzinc to benzaldehyde catalyzed by novel chiral C2-symmetric complexes. ResearchGate. 2

Sources

Method

Comprehensive Application Note: N-Derivatization and Alkylation Strategies for (2S,5S)-2,5-Bis(isopropyl)piperazine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Introduction & Structural Rationale

(2S,5S)-2,5-Bis(isopropyl)piperazine is a highly valuable C2​ -symmetric chiral building block frequently utilized in medicinal chemistry and asymmetric catalysis[1]. Synthesized typically via the reduction of the corresponding L-valine-derived diketopiperazine, this scaffold imposes unique stereoelectronic constraints.

The derivatization of this molecule is fundamentally governed by the severe steric hindrance imparted by the two trans-diaxial/diequatorial isopropyl groups adjacent to the secondary amines (N1 and N4). While this steric bulk makes bis-alkylation challenging and often requires forcing conditions[2], it provides a distinct advantage: it allows for highly selective mono-derivatization (desymmetrization) by strictly controlling reaction stoichiometry[3].

Strategic Derivatization Workflows

When planning the functionalization of (2S,5S)-2,5-bis(isopropyl)piperazine, the synthetic strategy must account for the elevated activation energy required for electrophilic attack. The workflow below outlines the decision-making process for achieving mono- vs. bis-substitution.

Workflow A (2S,5S)-2,5-bis(isopropyl)piperazine (C2-Symmetric Core) B Mono-Derivatization (Desymmetrization) A->B Stoichiometric Control (Steric Shielding) C Bis-Derivatization (Symmetric/Asymmetric) A->C Forcing Conditions (Heat, Excess Reagents) D Protocol A: Mono-N-Boc (1.0 eq Boc2O, 0°C) B->D E Protocol B: Reductive Amination (Aldehyde, NaBH(OAc)3) B->E 1.0 eq Aldehyde C->E Excess Aldehyde F Protocol C: Direct Alkylation (Excess R-X, Cs2CO3, 80°C) C->F SN2 Mechanism

Figure 1: Strategic derivatization workflow for (2S,5S)-2,5-bis(isopropyl)piperazine.

Mechanistic Logic of Steric Shielding

The reactivity profile of this piperazine is a direct consequence of its 3D conformation. The bulky isopropyl groups shield the nitrogen lone pairs, altering the standard SN​2 trajectory.

StericLogic N1 C2/C5 Isopropyl Substituents N2 Steric Shielding of N1/N4 Amines N1->N2 N3 Elevated Activation Energy for Electrophiles N2->N3 N4 High Mono-Selectivity (Desymmetrization) N3->N4 1.0 eq Reagent N5 Requires Heat & Strong Base for Bis-Substitution N3->N5 Excess Reagent

Figure 2: Mechanistic logic of steric shielding dictating the reactivity profile.

Self-Validating Experimental Protocols

The following protocols have been optimized to address the specific physicochemical properties of sterically hindered piperazines. Each protocol includes the causality behind the reagent selection and built-in analytical validation steps.

Protocol A: Selective Mono-N-Boc Protection (Desymmetrization)

Objective: To synthesize (2S,5S)-1-Boc-2,5-bis(isopropyl)piperazine. Causality: The addition of a single tert-butyloxycarbonyl (Boc) group introduces massive steric bulk. This effectively shuts down the reactivity of the remaining secondary amine under mild conditions, making mono-protection highly selective without the need for complex protecting group strategies[3].

Step-by-Step Procedure:

  • Dissolution: Dissolve (2S,5S)-2,5-bis(isopropyl)piperazine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert N2​ atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: Low temperatures slow down the reaction kinetics, further preventing any trace bis-protection.

  • Addition: Dropwise add a solution of Di-tert-butyl dicarbonate ( Boc2​O , 0.95 equiv, 9.5 mmol) in DCM (10 mL) over 30 minutes. Rationale: Sub-stoichiometric Boc2​O ensures the starting diamine is the limiting reagent, maximizing mono-selectivity.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material will appear as a low Rf​ dark purple spot, while the mono-Boc product will appear as a higher Rf​ pink/red spot.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 25 mL) and brine (25 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation (Final): Confirm product identity via LC-MS (ESI+), observing the [M+H]+ peak for the mono-Boc derivative.

Protocol B: Reductive N-Alkylation

Objective: To install alkyl groups via the reduction of an intermediate iminium ion. Causality: Reductive amination is less sensitive to steric hindrance than direct SN​2 alkylation because the rate-determining step is often the formation of the iminium ion/enamine, which is a flatter, sp2 -hybridized intermediate[4]. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because it is milder, sterically bulkier, and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

Step-by-Step Procedure:

  • Imine Formation: Combine the piperazine derivative (1.0 equiv) and the target aldehyde (1.1 equiv for mono; 2.5 equiv for bis) in 1,2-Dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial Acetic Acid (1.0 equiv). Rationale: Acid catalysis accelerates the reversible formation of the iminium ion, making it a superior electrophile for the hydride source.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv per amine to be alkylated) portion-wise at room temperature. Stir for 12-16 hours.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the starting mass and the appearance of the [M+H]+ of the alkylated product indicates completion.

  • Workup: Quench the reaction carefully with 1N NaOH (to pH > 9) to neutralize the acetic acid and break down boron complexes. Extract with EtOAc, dry, and concentrate.

  • Validation (Final): 1H NMR analysis. Look for the diagnostic shift of the piperazine ring protons and the appearance of the new alkyl CH2​ protons adjacent to the nitrogen.

Protocol C: Direct N-Alkylation with Alkyl Halides (Forcing Conditions)

Objective: To achieve bis-alkylation using alkyl halides (e.g., benzyl bromide or allyl bromide). Causality: The SN​2 trajectory is severely blocked by the adjacent isopropyl groups. To overcome this high activation energy, elevated thermal energy (80-100 °C) is required[2]. Cesium carbonate ( Cs2​CO3​ ) is utilized because the large, polarizable cesium cation enhances the solubility of the base in polar aprotic solvents and increases the nucleophilicity of the amine via the "cesium effect"[5].

Step-by-Step Procedure:

  • Setup: In a pressure-rated vial, combine (2S,5S)-2,5-bis(isopropyl)piperazine (1.0 equiv), Alkyl Halide (3.0 equiv), and Cs2​CO3​ (3.0 equiv) in anhydrous DMF (0.1 M).

  • Heating: Seal the vial and heat to 80 °C for 18-24 hours. Rationale: Extended heating is mandatory for sterically hindered amines to achieve satisfactory conversion rates[2].

  • Validation (In-Process): Monitor via LC-MS. You will typically observe a mixture of mono- and bis-alkylated products early in the reaction; heating must continue until the mono-alkylated intermediate is fully consumed.

  • Workup: Cool to room temperature, dilute with water (to dissolve inorganic salts), and extract extensively with Diethyl Ether or EtOAc (3 x 20 mL). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF).

  • Validation (Final): FT-IR spectroscopy will show the complete disappearance of the secondary N-H stretch (~3300 cm−1 ).

Quantitative Data Summary

The table below summarizes the expected outcomes and analytical markers for the derivatization of (2S,5S)-2,5-bis(isopropyl)piperazine based on the protocols provided.

Reaction TypeReagents & ConditionsTarget SubstitutionTypical YieldPrimary Analytical Validation
Mono-Protection Boc2​O (0.95 eq), DCM, 0°C, 4hMono-Boc85-92%TLC (Ninhydrin shift), LC-MS [M+H]+
Reductive Amination Aldehyde (1.1 eq), NaBH(OAc)3​ , DCEMono-Alkyl75-85%LC-MS, 1H NMR (Alkyl CH2​ integration)
Reductive Amination Aldehyde (2.5 eq), NaBH(OAc)3​ , DCEBis-Alkyl60-70%LC-MS, 1H NMR (Restoration of C2​ symmetry)
Direct Alkylation R-X (3.0 eq), Cs2​CO3​ , DMF, 80°CBis-Alkyl55-65%LC-MS, Disappearance of N-H stretch (IR)

References

  • "An Overview of Palladium-Catalyzed N-alkylation Reactions." ChemRxiv. URL: [Link]

  • "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones." PubMed Central (PMC), NIH. URL:[Link]

  • "Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition." Docentes FCT NOVA. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solubility of (2S,5S)-2,5-bis(isopropyl)piperazine in polar aprotic solvents

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with solvating highly symmetric, chiral diamines.

Our focus here is (2S,5S)-2,5-bis(isopropyl)piperazine , a compound that frequently presents deceptive solubility challenges in standard polar aprotic solvents (like DMSO, DMF, and DMAc). Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating experimental protocols to ensure your assays and stock solutions remain thermodynamically stable.

Diagnostic Solubilization Workflow

Before altering your solvent system, it is critical to determine whether your solubility issue is kinetic (rate of dissolution) or thermodynamic (absolute capacity of the solvent). Follow the logical workflow below to diagnose your specific challenge.

G Start Assess Solubility in Pure DMSO/DMF Heat Heat to 60°C & Sonicate Start->Heat Check1 Does it dissolve? Heat->Check1 Cool Cool to 25°C Check1->Cool Yes Thermo Thermodynamic Issue: Modify System Check1->Thermo No Check2 Does it precipitate? Cool->Check2 Kinetic Kinetic Issue: Proceed with Assay Check2->Kinetic No Check2->Thermo Yes Cosolvent Add Co-solvent (e.g., 2-MeTHF, MeOH) Thermo->Cosolvent Salt In Situ Salt Formation (e.g., MsOH, TFA) Thermo->Salt

Fig 1: Diagnostic workflow for resolving thermodynamic vs. kinetic solubility limits.

Core FAQs: Mechanistic Insights

Q: Why does (2S,5S)-2,5-bis(isopropyl)piperazine exhibit poor solubility in standard polar aprotic solvents like pure DMSO? A: The barrier to solubility here is twofold. First, the molecule is highly symmetric and chiral, which often results in a tightly packed crystalline lattice with high lattice energy that resists disruption. Second, there is a "hydrophobic mismatch." While DMSO is an excellent hydrogen bond acceptor (HBA) that effectively solvates the secondary amines of the piperazine ring, it is highly polar. The bulky, lipophilic isopropyl groups create a large hydrophobic surface area that is poorly solvated by pure DMSO, limiting the overall thermodynamic solubility[1].

Q: Is heating a viable long-term strategy for my stock solutions? A: No. Heating to 60°C provides the enthalpic energy required to overcome the kinetic barrier of dissolution. However, if your target concentration exceeds the solvent's thermodynamic capacity at room temperature, the compound will inevitably precipitate upon cooling or during freeze-thaw cycles[2]. If your compound crashes out after cooling, you must alter the solvent environment.

Q: How does adding a co-solvent resolve this issue? A: By utilizing a binary solvent system, you can address both structural features of the molecule simultaneously. Adding a less polar aprotic solvent (like 2-MeTHF) reduces the bulk dielectric constant to better solvate the lipophilic isopropyl moieties, while the primary solvent (DMSO) continues to solvate the polar amines[3]. This phenomenon is known as synergistic solvation[4].

Solvation Molecule (2S,5S)-2,5-bis(isopropyl)piperazine Lattice High Crystal Lattice Molecule->Lattice Barrier Hydrophobic Lipophilic Isopropyls Molecule->Hydrophobic Property Hbond Secondary Amines Molecule->Hbond Property MeTHF 2-MeTHF (Less Polar) Hydrophobic->MeTHF Requires DMSO DMSO (Polar Aprotic) Hbond->DMSO Requires Synergism Synergistic Solvation DMSO->Synergism MeTHF->Synergism

Fig 2: Logical relationship of synergistic solvation overcoming structural solubility barriers.

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes integrated quality control checks so you can verify the success of the step before proceeding to your downstream assays.

Protocol A: Co-Solvent Synergism (For Assays Requiring Neutral Free Base)

Use this method when your downstream application cannot tolerate pH changes or salt additives.

  • Preparation: Aliquot 10 mg of (2S,5S)-2,5-bis(isopropyl)piperazine into a 2 mL clear glass HPLC vial.

  • Primary Solvation: Add 800 µL of DMSO. Vortex vigorously for 60 seconds.

  • Validation Check 1 (Visual): Hold the vial against a dark background. If the solution is opaque or contains visible floating particulates, the thermodynamic limit in pure DMSO has been reached. Proceed to Step 4.

  • Synergistic Addition: Add 200 µL of 2-Methyltetrahydrofuran (2-MeTHF) to achieve an 80:20 (v/v) DMSO:2-MeTHF ratio.

  • Thermal Cycling: Sonicate the vial in a water bath at 40°C for 10 minutes to ensure complete lattice disruption, then allow the vial to cool passively to 25°C.

  • Validation Check 2 (Centrifugation): Centrifuge the cooled vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial. The absence of a pellet validates that the solution is thermodynamically stable and ready for use[4].

Protocol B: In Situ Salt Formation (For High-Concentration Stock Solutions)

Use this method when you need maximum concentration (e.g., >50 mg/mL) and your assay can tolerate the protonated form of the piperazine.

  • Suspension: Suspend 10 mg of the compound (~58.7 µmol) in 1 mL of pure DMSO.

  • Acidification: Add 1.05 molar equivalents of Methanesulfonic acid (MsOH). For 10 mg of compound, add exactly 61.6 µmol of MsOH.

  • Agitation: Vortex continuously for 2 minutes. Protonating the secondary amines drastically increases the molecule's polarity, aligning it perfectly with the high dielectric constant of DMSO and immediately clearing the solution.

  • Validation Check (pH Profiling): Take a 10 µL aliquot of the solution and dilute it into 90 µL of DI water. Measure the pH using a micro-probe. A pH reading between 4.0 and 5.0 confirms complete stoichiometric conversion to the mesylate salt without leaving an excess of corrosive free acid that could damage your assay targets.

Quantitative Data Summary

The table below summarizes the expected outcomes of the optimization strategies detailed above. Use this to select the appropriate solvent system based on your target concentration.

Solvent SystemAdditive / ModificationSolvation MechanismExpected Solubility RangePost-Cooling Stability
100% DMSO NoneBaseline HBA solvation< 5 mg/mLProne to precipitation
80% DMSO / 20% 2-MeTHF NoneSynergistic hydrophobic solvation15 - 25 mg/mLStable (No pellet at 10k x g)
80% DMF / 20% Methanol NoneHBA + HBD synergistic solvation20 - 30 mg/mLStable
100% DMSO 1.05 eq MsOHLattice disruption via salt formation> 50 mg/mLHighly Stable

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. PharmaFeatures. 1

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.2

  • Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. ACS Publications. 4

  • Sustainable solvent selection for the manufacture of methylammonium lead triiodide (MAPbI 3 ) perovskite solar cells. Green Chemistry (RSC Publishing).3

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B (ACS Publications). 5

Sources

Optimization

Technical Support Center: Purification and Recrystallization of (2S,5S)-2,5-bis(isopropyl)piperazine

An in-depth technical guide by a Senior Application Scientist. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification and recrystallization of (2S,5S)-2,5-bis(...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification and recrystallization of (2S,5S)-2,5-bis(isopropyl)piperazine. Designed for researchers and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to ensure the reliable isolation of a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of (2S,5S)-2,5-bis(isopropyl)piperazine.

Q1: My recrystallization yield is significantly lower than expected. What are the common causes and remedies?

A1: Low yield is a frequent issue stemming from several factors. Let's break down the causes and solutions:

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If the initial solution is too dilute, it may never reach the point of supersaturation required for crystal formation.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration (if performed), significant loss can occur on the filter paper and funnel.

    • Causality: A saturated solution at or near its boiling point can cool rapidly upon contact with a room-temperature funnel, causing immediate precipitation.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) in an oven before use. Use a stemless or short-stemmed funnel to prevent crystallization in the stem. If possible, perform the filtration quickly.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If solubility is still moderate at low temperatures, a substantial amount of product will remain in the mother liquor.

    • Solution: Re-evaluate your solvent system. Refer to the solvent selection table in the FAQ section. You may need a solvent in which the compound is less soluble, or a multi-component solvent system (e.g., ethanol/water, acetone/hexane) to fine-tune solubility.

  • Incomplete Precipitation: Cooling may not have been sufficient in time or temperature to allow for maximum crystal formation.

    • Solution: Ensure the solution is cooled slowly to room temperature and then chilled in an ice bath or refrigerator (as appropriate for the solvent) for an extended period (at least 1-2 hours) to maximize crystal recovery.

Q2: My compound is "oiling out" and forming a liquid layer instead of crystallizing. How can I resolve this?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution becomes supersaturated with impurities.

  • Causality: The compound precipitates from the solution as a liquid phase because the temperature is too high for it to exist as a solid. This is common when using a solvent that is too nonpolar or when the solution is cooled too rapidly. The presence of impurities can also depress the melting point of the mixture, contributing to this issue.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent before attempting to cool again, very slowly.

    • Lower the Solution Temperature: Add a small amount of a "co-solvent" in which the compound is less soluble (e.g., add water to an ethanol solution, or hexane to an ethyl acetate solution) at the elevated temperature. This will lower the saturation temperature to below the compound's melting point.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a few pure crystals, add one or two to the cooled solution to induce crystallization.

Q3: I see impurities in my final product's NMR spectrum, even after recrystallization. What are my next steps?

A3: This indicates that the chosen recrystallization solvent does not effectively differentiate between your product and the impurity, or that the impurity level is very high.

  • Causality: For recrystallization to be effective, impurities should either be highly soluble in the solvent (and remain in the mother liquor) or sparingly soluble (and be removable via hot filtration). If the impurity has similar solubility properties to the product, they will co-precipitate. Common impurities can include diastereomers (the cis or meso form) or unreacted starting materials from the synthesis.[1]

  • Solutions:

    • Perform a Second Recrystallization: A second attempt with a different solvent system may be successful.

    • Acid-Base Extraction: Since piperazines are basic, a liquid-liquid extraction can be highly effective. Dissolve the crude material in a nonpolar organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

    • Column Chromatography: For difficult-to-remove impurities, silica gel chromatography is a reliable method. A solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing on the silica) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for selecting a recrystallization solvent for (2S,5S)-2,5-bis(isopropyl)piperazine?

A1: The selection is governed by the principle of "like dissolves like" and the need for a significant temperature-dependent solubility gradient. (2S,5S)-2,5-bis(isopropyl)piperazine is a secondary amine with two bulky, nonpolar isopropyl groups. While the nitrogen atoms can participate in hydrogen bonding, the overall character of the molecule is moderately polar.

  • Ideal Solvent Characteristics:

    • High Solubility at High Temperature: The solvent must be able to fully dissolve the compound near its boiling point.

    • Low Solubility at Low Temperature: To maximize recovery, the compound should be poorly soluble when the solvent is cold.

    • Does Not React: The solvent must be chemically inert to the piperazine derivative.

    • Appropriate Boiling Point: A boiling point between 60-100 °C is often ideal. Solvents with very low boiling points are difficult to handle, while those with very high boiling points can be hard to remove from the final crystals.

    • Easily Removable: The solvent should be volatile enough to be easily removed from the crystals by air-drying or under vacuum.

Solvent ClassExample(s)Rationale & Suitability
Alcohols Ethanol, IsopropanolGood general-purpose solvents. The hydroxyl group can interact with the amine, while the alkyl portion interacts with the isopropyl groups. Often used in combination with water to reduce solubility upon cooling.
Hydrocarbons Heptane, Hexane, TolueneThe piperazine will likely have low solubility in hot nonpolar solvents like heptane, making them good "anti-solvents" but poor primary solvents. Toluene may work due to its higher boiling point.
Ethers Diethyl Ether, MTBEGenerally too low-boiling and may have high solubility even when cold. Not typically a first choice.
Esters Ethyl AcetateA good moderately polar solvent that often provides the required solubility gradient. A strong candidate.
Ketones AcetoneA polar aprotic solvent that can be effective. Its low boiling point can be a disadvantage. Often used with an anti-solvent like hexane.[2]

Q2: What are the most common impurities found in crude (2S,5S)-2,5-bis(isopropyl)piperazine?

A2: Impurities are typically related to the synthetic route used.[3] Common sources include:

  • Diastereomers: The most likely impurity is the (2R,5S)- or meso-diastereomer. This can form if epimerization occurs at one of the stereocenters during synthesis, which can be promoted by harsh basic or acidic conditions.[4]

  • Unreacted Starting Materials: Depending on the synthesis, this could include valine derivatives or other precursor molecules.

  • Side-Reaction Products: By-products from the synthesis, which could include N-alkylated or oxidized species.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q3: How can I confirm the purity and stereochemical integrity of my final product?

A3: A combination of analytical techniques is required:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method. The (2S,5S)-diastereomer has a C₂ axis of symmetry, leading to a simpler spectrum than the meso form. The presence of extra, unexpected peaks indicates impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.

  • Chiral HPLC: This is the definitive method for confirming enantiomeric and diastereomeric purity. Using a suitable chiral column, you can separate and quantify the different stereoisomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (170.30 g/mol ) and can help identify impurities based on their mass-to-charge ratio.[5]

Experimental Protocols

Protocol 1: General Recrystallization from Ethyl Acetate/Heptane

This protocol is a good starting point for purifying crude (2S,5S)-2,5-bis(isopropyl)piperazine that is mostly product but contains minor impurities.

Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of ethyl acetate (e.g., 10-15 mL) and heat the mixture to a gentle reflux (around 77 °C) with stirring.

  • Saturated Solution Preparation: Continue adding ethyl acetate in small portions (1-2 mL at a time) until the solid has just dissolved completely. Rationale: This ensures a hot, saturated solution, which is critical for good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes. Rationale: Charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization Induction: Remove the flask from the heat source and allow it to cool slowly towards room temperature on a benchtop, covered with a watch glass. Slow cooling promotes the formation of larger, purer crystals.

  • Tuning Solubility: Once the solution has cooled, slowly add heptane (an "anti-solvent") with stirring until the solution becomes faintly turbid. Re-warm slightly until the turbidity just disappears. Rationale: The anti-solvent reduces the product's solubility, forcing it out of solution for a higher yield.

  • Crystal Growth: Allow the flask to stand undisturbed at room temperature for several hours or overnight. Then, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR and melting point.

Workflow Diagram: Purification & Recrystallization

The following diagram illustrates the decision-making process and workflow for obtaining pure (2S,5S)-2,5-bis(isopropyl)piperazine.

G cluster_prep Initial Purification cluster_recryst Recrystallization cluster_chrom Chromatography (If Needed) crude Crude (2S,5S)-2,5-bis(isopropyl)piperazine purity_check1 Assess Purity (TLC/NMR) crude->purity_check1 dissolve 1. Dissolve in hot Ethyl Acetate purity_check1->dissolve >85% Pure column Silica Gel Chromatography (DCM/MeOH/Et3N) purity_check1->column <85% Pure or Diastereomers Present induce 2. Cool slowly, add Heptane (anti-solvent) dissolve->induce isolate 3. Isolate crystals via vacuum filtration induce->isolate dry 4. Wash with cold Heptane & Dry under vacuum isolate->dry final_product Pure (2S,5S)-2,5-bis(isopropyl)piperazine dry->final_product Final Product column->dry Combine pure fractions & evaporate solvent

Caption: Purification workflow for (2S,5S)-2,5-bis(isopropyl)piperazine.

References

  • HETEROCYCLES, Vol. 91, No. 7, 2015. Chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review. [Link]

  • Google Patents, US2919275A.
  • Organic Chemistry Portal. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]

  • MDPI. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. [Link]

  • PubChem - NIH. 2,5-Diisopropylpiperazine. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • ResearchGate. Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • AERU - University of Hertfordshire. Piperazine. [Link]

  • Google Patents, US3105019A. Recovery of piperazine.
  • Journal of Chemical and Engineering Data. Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. [Link]

  • ResearchGate. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • Figshare. The synthesis, analysis and characterisation of piperazine based drugs. [Link]

Sources

Troubleshooting

preventing racemization of (2S,5S)-2,5-bis(isopropyl)piperazine during thermal reactions

Welcome to the Technical Support Center for Chiral Heterocycle Synthesis. This resource is engineered for researchers, process chemists, and drug development professionals tasked with preserving the stereochemical integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Heterocycle Synthesis. This resource is engineered for researchers, process chemists, and drug development professionals tasked with preserving the stereochemical integrity of (2S,5S)-2,5-bis(isopropyl)piperazine during high-temperature synthetic steps.

Below, we detail the mechanistic causality of thermal racemization/epimerization, provide diagnostic troubleshooting FAQs, and outline self-validating protocols to ensure absolute stereocontrol.

Mechanistic Insight: The Causality of Thermal Epimerization

(2S,5S)-2,5-bis(isopropyl)piperazine is a sterically demanding, syn-configured chiral diamine. The primary threat during thermal reactions is not direct bond cleavage, but reversible deprotonation at the C2 and C5 positions.

Because the syn (2S,5S) isomer forces the bulky isopropyl groups into a higher-energy conformation compared to the anti (trans) isomers, the molecule sits in a thermodynamic trap. Under thermal stress—especially in the presence of trace bases, acids, or protic solvents—the slightly acidic protons alpha to the secondary amines can be abstracted. This forms a planar enamine or imine-like transient intermediate. Upon reprotonation, the system thermodynamically drives the stereocenter to invert, yielding the more stable anti diastereomer (epimerization) or complete racemization [3].

Troubleshooting Guide & FAQs

Q1: Why does my (2S,5S)-2,5-bis(isopropyl)piperazine lose stereopurity even when no strong base is added to the thermal reaction? A1: Thermal energy alone can provide the activation barrier needed to overcome the transition state for racemization if the solvent environment is permissive [1]. Trace impurities in solvents, localized hotspots in the reactor, or auto-catalysis from the basicity of the piperazine nitrogens themselves can induce transient deprotonation at the C2/C5 chiral centers [4].

Q2: How does my choice of solvent dictate the survival of the (2S,5S) stereocenters? A2: Solvents actively participate in the stabilization of the transition states. Protic solvents (e.g., methanol, ethanol, water) hydrogen-bond with and stabilize the ionic planar intermediates responsible for racemization, drastically accelerating proton exchange[1]. To prevent this, you must use strictly anhydrous, non-polar aprotic solvents (e.g., Toluene, Heptane, or CPME) which destabilize these charged intermediates and suppress the epimerization pathway.

Q3: What chemical modifications can I make to the piperazine to prevent alpha-deprotonation before heating? A3: The most robust strategy is the installation of urethane-type protecting groups, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). These groups serve two causal functions:

  • Electronic Withdrawal: They delocalize the nitrogen lone pair into the carbonyl pi-system, drastically reducing the basicity of the amine and making the adjacent C-H bond less acidic [2].

  • Steric Hindrance: The massive steric bulk of a Boc group physically blocks external basic species from approaching the alpha-proton [2].

Q4: How do I build a self-validating protocol to prove the thermal step—and not the workup—is causing the racemization? A4: You must decouple the reaction from the purification. Racemization frequently occurs post-reaction when crude mixtures are exposed to acidic silica gel during chromatography or harsh aqueous workups [2]. Self-Validating System: Extract a 50 µL pre-reaction aliquot, a T_max (peak temperature) aliquot, and a post-workup aliquot. Derivatize all three immediately with a cold, neutral chiral tagging agent (e.g., Mosher's acid chloride in dry DCM/pyridine) and analyze via Chiral SFC. If the T_max aliquot matches the pre-reaction ee but the post-workup aliquot drops, your purification is the culprit, not the thermal reaction.

Quantitative Data: Impact of Conditions on Stereoretention

The following table summarizes the causal relationship between reaction conditions and the retention of enantiomeric/diastereomeric excess (ee/de) for 2,5-disubstituted piperazines undergoing thermal stress (110°C for 12 hours).

Protection StrategySolvent EnvironmentAdditive / ConditionExpected ee/de RetentionMechanistic Outcome
Unprotected (Free NH)Methanol (Protic)None< 10% (Racemized)Protic stabilization of enamine intermediate.
Unprotected (Free NH)Toluene (Aprotic)Trace Base (Et3N)30 - 40%Base-catalyzed alpha-deprotonation.
N,N'-Dibenzyl (Bn)Toluene (Aprotic)None75 - 85%Moderate steric shielding; lone pair still active.
N,N'-Di-Boc Toluene (Aprotic) Neutral Buffer > 98% (Preserved) Strong electronic withdrawal & steric blocking.

Experimental Workflow: Thermal Reaction with Stereocenter Preservation

To safely execute a thermal reaction (e.g., a cross-coupling or high-temp substitution) using this scaffold, follow this validated, step-by-step methodology:

Step 1: Pre-Reaction Protection (N,N'-Di-Boc Installation)

  • Dissolve (2S,5S)-2,5-bis(isopropyl)piperazine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C under an argon atmosphere.

  • Add Di-tert-butyl dicarbonate (Boc2O) (2.5 equiv) dropwise. Causality: Excess reagent ensures complete double protection, leaving no free amines to act as auto-catalysts.

  • Add a catalytic amount of N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equiv) and stir at room temperature for 12 hours.

  • Wash with cold 5% citric acid (to remove DMAP without epimerizing the product), dry over Na2SO4, and concentrate.

Step 2: The Thermal Reaction

  • Transfer the N,N'-Di-Boc-(2S,5S)-2,5-bis(isopropyl)piperazine to a flame-dried Schlenk flask.

  • Dissolve in rigorously degassed, anhydrous Toluene (0.1 M concentration). Causality: Toluene provides the necessary high boiling point while remaining strictly aprotic.

  • Introduce necessary reaction reagents (e.g., electrophiles, neutral catalysts). Avoid hydroxide or alkoxide bases; if a base is required, use a sterically hindered, non-nucleophilic base like 2,6-lutidine.

  • Heat to the target temperature (e.g., 100°C) using a precisely controlled aluminum heating block. Monitor via LC-MS and quench the reaction immediately upon consumption of the starting material to minimize thermal exposure time.

Step 3: Neutral Quench and Workup

  • Cool the reaction vessel rapidly to 0°C using an ice bath.

  • Quench with a neutral buffer (e.g., pH 7.0 phosphate buffer) rather than strong aqueous acids or bases [2].

  • Extract with Ethyl Acetate, dry over anhydrous Na2SO4, and purify using base-deactivated silica gel (pre-treated with 1% Et3N) or neutral alumina to prevent acid-catalyzed ring-opening or epimerization on the column.

Diagnostic Logic Pathway

Below is the logical workflow for diagnosing and preventing stereochemical loss in your piperazine workflows.

G Start Start: (2S,5S)-Piperazine Thermal Reaction Protect Apply N,N'-Boc/Cbz Protection Start->Protect Solvent Select Aprotic Solvent (e.g., Toluene) Protect->Solvent Heat Execute Thermal Step (Strict Temp/Time Control) Solvent->Heat Quench Rapid Neutral Quench (Avoid Strong Acids/Bases) Heat->Quench Analyze Chiral HPLC/SFC Validation Quench->Analyze

Workflow for preventing thermal racemization of chiral piperazines.

References

  • BenchChem. "Prevention of Racemization in Chiral Amine Synthesis." BenchChem Technical Support.
  • BenchChem. "Minimizing racemization during the synthesis of chiral amino alcohols." BenchChem Technical Support.
  • National Institutes of Health (NIH) / PMC. "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers." J Am Chem Soc.
  • BenchChem. "Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol." BenchChem Technical Support.
Optimization

Technical Support Center: Troubleshooting N-Alkylation of (2S,5S)-2,5-bis(isopropyl)piperazine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to functionalize highly hindered chiral piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting to functionalize highly hindered chiral piperazines.

The (2S,5S)-2,5-bis(isopropyl)piperazine scaffold is notoriously difficult to N-alkylate. The two bulky isopropyl groups at the C2 and C5 positions create severe A-strain (1,3-allylic strain equivalents in the transition state) and physically block the Bürgi-Dunitz trajectory required for a standard SN2 attack at the adjacent nitrogen atoms. When standard conditions fail, researchers often face complex mixtures of unreacted starting material, mono-alkylated byproducts, or epimerized degradation products.

This guide is designed to help you bypass these mechanistic bottlenecks using field-proven, self-validating methodologies.

Strategic Workflow for Hindered Piperazine Functionalization

Before diving into the troubleshooting FAQs, consult the decision matrix below. Selecting the correct activation mode based on your electrophile is the most critical step in preventing reaction failure.

G Start (2S,5S)-2,5-bis(isopropyl)piperazine Cond1 Primary Alkyl Start->Cond1 Cond2 Secondary Alkyl Start->Cond2 Cond3 Aryl / Heteroaryl Start->Cond3 Act1 Reductive Amination (NaCNBH3, AcOH) Cond1->Act1 Act2 Microwave Alkylation (Triflates, DIPEA, 150°C) Cond2->Act2 Act3 Buchwald-Hartwig (RuPhos Pd G4, NaOtBu) Cond3->Act3

Decision matrix for selecting the optimal N-alkylation strategy based on electrophile sterics.

Troubleshooting & FAQs

Q1: Why does direct alkylation with standard alkyl halides (e.g., benzyl bromide) result in low yields and primarily mono-alkylation? Causality: The steric clash from the flanking isopropyl groups drastically increases the activation energy ( ΔG‡ ) for the SN2 transition state. Under standard thermal heating, the competing E2 elimination of the alkyl halide becomes kinetically favored over substitution. Once mono-alkylation occurs, the conformational flexibility of the piperazine ring is further restricted, making the second alkylation event nearly impossible under standard conditions. Solution: Abandon standard thermal SN2 reactions. For primary alkyl groups, shift to a reductive amination pathway. If direct alkylation is mandatory, utilize microwave irradiation to rapidly overcome the high activation energy barrier without providing the prolonged thermal exposure that favors degradation1[1].

Q2: I need to install a bulky secondary alkyl group. Reductive amination is failing. What is the next best step? Causality: Reductive amination with ketones fails here because the initial step—formation of the iminium ion—is thermodynamically disfavored due to the extreme steric crowding between the ketone substituents and the isopropyl groups. Solution: Use highly reactive alkyl trifluoromethanesulfonates (triflates) combined with microwave-assisted synthesis. Triflates are exceptional leaving groups that lower the SN2 transition state energy. Pair this with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge triflic acid without competing for the electrophile.

Q3: How do I prevent epimerization of the (2S,5S) stereocenters during the reaction? Causality: The protons at the C2 and C5 positions are slightly acidic due to the adjacent electron-withdrawing nitrogen atoms. Harsh bases (e.g., NaH, KHMDS, or KOH) at elevated temperatures will deprotonate these α -carbons, leading to a planar enamine-like intermediate and subsequent loss of stereochemical integrity (epimerization). Solution: Maintain a strict pKa boundary. Never use a base stronger than necessary. DIPEA or inorganic carbonates (Cs₂CO₃) in polar aprotic solvents (DMF, NMP) are ideal. Better yet, reductive amination operates under mildly acidic conditions (pH ~5-6), completely eliminating the risk of base-catalyzed epimerization 2[2].

Q4: Can I perform N-arylation on this scaffold? Causality: Standard Nucleophilic Aromatic Substitution (SNAr) is practically impossible due to the inability of the hindered nitrogen lone pair to effectively overlap with the π∗ -orbital of the aryl ring. Solution: Employ Buchwald-Hartwig cross-coupling. You must use a highly active, bulky, electron-rich phosphine ligand designed specifically for hindered secondary amines, such as RuPhos. The bulky ligand promotes the crucial reductive elimination step from the palladium center3[3].

Quantitative Data: Strategy Comparison
Alkylation StrategyOptimal ElectrophileBase / CatalystTemp / TimeTypical YieldEpimerization Risk
Thermal SN2 Primary Alkyl IodidesK₂CO₃ / DMF80°C / 24h< 20% (mostly mono)Moderate
Microwave SN2 Secondary Alkyl TriflatesDIPEA / NMP150°C / 20m65 - 82%Low
Reductive Amination Aldehydes (Primary Alkyl)NaCNBH₃ / AcOH25°C / 12h85 - 95%Zero
Buchwald-Hartwig Aryl/Heteroaryl BromidesRuPhos Pd G4 / NaOtBu100°C / 16h70 - 85%Low
Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation with Alkyl Triflates

Use this protocol when reductive amination is impossible (e.g., installing secondary alkyl groups).

  • Preparation of Electrophile: Freshly prepare the alkyl triflate from the corresponding alcohol using Tf₂O and pyridine in anhydrous DCM at -78°C. Self-Validation Check: Isolate and verify the triflate via ¹H-NMR; it must be free of residual pyridine to prevent catalyst poisoning.

  • Reaction Setup: In a microwave-safe vial, dissolve (2S,5S)-2,5-bis(isopropyl)piperazine (1.0 equiv) in anhydrous NMP (0.2 M). Add DIPEA (3.0 equiv) and the freshly prepared alkyl triflate (2.5 equiv for di-alkylation).

  • Irradiation: Seal the vial and irradiate in a single-mode microwave reactor at 150°C for 20 minutes.

  • Validation & Quench: Cool to room temperature. Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LCMS. You should observe the [M+H]⁺ peak corresponding to the di-alkylated product. If a significant mono-alkylated peak remains, re-subject to microwave irradiation for an additional 10 minutes.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (3x) to remove NMP, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography.

Protocol 2: Mild Reductive Amination for Primary Alkyl Groups

Use this protocol for the highest yield and absolute preservation of stereocenters.

  • Imine Formation: Dissolve (2S,5S)-2,5-bis(isopropyl)piperazine (1.0 equiv) and the target aldehyde (2.5 equiv) in anhydrous MeOH (0.1 M). Add glacial acetic acid dropwise until the pH reaches ~5.5.

  • Equilibration: Stir at room temperature for 2 hours. Self-Validation Check: Analyze via IR spectroscopy or crude NMR to confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the iminium intermediate.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Cyanoborohydride (NaCNBH₃) (3.0 equiv). Caution: Highly toxic; perform in a well-ventilated fume hood.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Stereochemical Validation: Perform Chiral HPLC on the purified product against a racemic standard to confirm >99% enantiomeric excess (ee) and diastereomeric excess (de), validating that no epimerization occurred.

References
  • Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problem
  • Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABAA Ligands of Dual Functionality Journal of Medicinal Chemistry (ACS)
  • Palladium-Catalysed Functionalisation of Csp3–H Bonds Directed by Aliph
  • 3-Acetylbenzenesulfonyl Chloride|73035-16-2 - Benchchem Benchchem

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Chiral HPLC Method Validation for (2S,5S)-2,5-bis(isopropyl)piperazine

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic, sterically hindered chiral diamines. (2S,5S)-2,5-bis(isopropyl)piperazine is a critical C2-symmetric building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic, sterically hindered chiral diamines. (2S,5S)-2,5-bis(isopropyl)piperazine is a critical C2-symmetric building block used in the synthesis of various active pharmaceutical ingredients (APIs). Because its enantiomers and meso-isomers can exhibit drastically different pharmacological profiles, establishing a robust, validated method for enantiomeric purity is a regulatory imperative.

This guide provides an objective comparison of chiral separation strategies, explains the mechanistic causality behind method development choices, and outlines a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[1],[2].

Mechanistic Principles of Piperazine Chiral Separation

Developing a chiral High-Performance Liquid Chromatography (HPLC) method for aliphatic piperazines presents two primary physicochemical challenges that dictate our analytical choices:

A. The Chromophore Deficit & Detection Causality

Unlike aromatic compounds, (2S,5S)-2,5-bis(isopropyl)piperazine lacks a conjugated π-electron system.

  • Direct UV Detection: If direct analysis is required, detection must occur in the deep UV region (205–210 nm)[3]. This limits mobile phase selection, as solvents with high UV cutoffs (like ethyl acetate or acetone) will cause severe baseline noise.

  • Derivatization Alternative: To drastically improve the Limit of Detection (LOD), pre-column chemical derivatization using reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) can be employed. This attaches a strong chromophore to the secondary amines, shifting the detection wavelength to a clean 340 nm and allowing trace-level quantification[4].

B. Secondary Interactions & The Role of Basic Additives

Piperazine contains two secondary basic nitrogen atoms (pKa ~9.8). When passed through a silica-based Chiral Stationary Phase (CSP), these basic sites undergo strong electrostatic and hydrogen-bonding interactions with residual acidic silanols on the silica support.

  • The Causality: These secondary interactions disrupt the delicate chiral recognition process, leading to severe peak tailing and the complete loss of enantiomeric resolution[5].

  • The Solution: We must introduce a basic modifier, such as 0.1% Diethylamine (DEA) or ethanolamine, into the mobile phase. DEA competitively binds to the active silanol sites, masking them from the piperazine analyte and ensuring sharp, symmetrical peaks[3],[4].

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct CSP is the foundation of method development. For basic piperazine derivatives, immobilized polysaccharide-based columns are universally recognized as the gold standard due to their high loading capacity and robust enantioselectivity[3].

Table 1: Objective Comparison of CSPs for Piperazine Derivatives
CSP TypeChiral SelectorSeparation MechanismSuitability for (2S,5S)-bis(isopropyl)piperazineLimitations
Immobilized Cellulose (e.g., Chiralpak IC)Cellulose tris(3,5-dichlorophenylcarbamate)Hydrogen bonding, dipole-dipole, steric inclusionExcellent. High tolerance for basic amines; robust against diverse mobile phases[3],[4].Requires basic additives (DEA) to prevent tailing.
Coated Amylose (e.g., Chiralpak AD-H)Amylose tris(3,5-dimethylphenylcarbamate)Helical cavity inclusion, hydrogen bondingGood. Broad enantioselectivity for bulky chiral centers (isopropyl groups).Restricted mobile phase compatibility (cannot use strong solvents like DCM or THF).
Macrocyclic Glycopeptide (e.g., Chirobiotic V)VancomycinIonic, H-bonding, π-π interactionsModerate. Better suited for polar/ionizable compounds in reversed-phase.Lower loading capacity; complex method optimization.
Crown Ether (e.g., Crownpak CR)Chiral crown etherHost-guest complexation with primary aminesPoor. Designed specifically for primary amino acids/amines.Ineffective for secondary amines like piperazine.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology incorporates a strict System Suitability Test (SST). This acts as a self-validating gatekeeper: if the system cannot prove its resolving power prior to the run, no sample data is collected.

Phase 1: System and Mobile Phase Preparation
  • Solvent Selection: Prepare a normal-phase mobile phase consisting of HPLC-grade n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.

  • Additive Integration: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to suppress silanol interactions[3].

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.45 µm PTFE membrane.

Phase 2: The Self-Validating System Suitability Test (SST)
  • Standard Preparation: Dissolve a racemic mixture of 2,5-bis(isopropyl)piperazine in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (250 x 4.6 mm, 5 µm)[4].

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 205 nm.

  • Validation Gate: Inject 10 µL of the racemic standard. The analytical run is only authorized to proceed if:

    • Resolution ( Rs​ ) between the enantiomeric peaks is > 1.5 (baseline separation).

    • Tailing Factor ( Tf​ ) for both peaks is < 1.5 .

    • Action: If these criteria fail, the sequence automatically aborts.

Phase 3: Sample Analysis
  • Sample Injection: Inject 10 µL of the synthesized (2S,5S)-2,5-bis(isopropyl)piperazine batch.

  • Quantitation: Integrate peak areas and calculate the enantiomeric excess ( ee% ) to determine chiral purity.

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be formally validated to demonstrate that it consistently delivers dependable results for its intended purpose[1],[2].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) Objective[1]Experimental Design for PiperazinesAcceptance Criteria
Specificity Prove method discriminates between enantiomers.Inject (2S,5S), (2R,5R), meso-isomer, and blank solvent. Rs​ > 1.5 between all peaks. No blank interference.
LOD / LOQ Determine lowest reliable detection/quantitation limits.Signal-to-noise (S/N) approach at trace concentrations.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with RSD < 10%.
Linearity & Range Demonstrate proportional response over reportable range.5 concentration levels from LOQ to 120% of target conc.Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy Assess closeness of agreement to true value.Spike known amounts of (2R,5R) into (2S,5S) at 3 levels.Recovery between 95.0% and 105.0%.
Precision Evaluate repeatability and intermediate precision.6 replicate injections of 100% test concentration.Peak area RSD ≤ 2.0%. Retention time RSD ≤ 1.0%.
Robustness Test reliability under deliberate method variations.Alter flow rate (±0.1 mL/min), temp (±5°C), DEA (±0.05%). Rs​ remains > 1.5. No significant change in recovery.

Validation Lifecycle Workflow

The following logical diagram illustrates the causality and flow of the ICH Q2(R2) validation lifecycle, emphasizing the critical role of the self-validating SST step.

ICH_Validation_Workflow Start Method Development Screening CSPs & Mobile Phases Opt Method Optimization Add DEA, Adjust Temp/Flow Start->Opt SST System Suitability Test (SST) Self-Validating Check (Rs > 1.5) Opt->SST SST->Opt Fail Val ICH Q2(R2) Validation Lifecycle SST->Val Pass Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Rob Robustness Val->Rob Report Validation Report & Regulatory Submission Spec->Report Lin->Report Acc->Report Rob->Report

Figure 1: Self-validating ICH Q2(R2) lifecycle workflow for chiral HPLC method development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[Link]

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." JOCPR. URL:[Link]

Sources

Comparative

Evaluating (2S,5S)-2,5-bis(isopropyl)piperazine Purity: A Comparative Guide to GC-MS and LC-MS Workflows

(2S,5S)-2,5-bis(isopropyl)piperazine is a highly valuable chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) ()[1]. Because it possesses two chiral centers and...

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Author: BenchChem Technical Support Team. Date: April 2026

(2S,5S)-2,5-bis(isopropyl)piperazine is a highly valuable chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) ()[1]. Because it possesses two chiral centers and a secondary diamine core, its purity profile is inherently complex. Evaluating its purity requires a bifurcated analytical approach: assessing chemical purity (the absence of synthetic byproducts and residual solvents) and stereoisomeric purity (the absence of the (2R,5R) enantiomer and the (2R,5S) meso diastereomer).

As a Senior Application Scientist, I frequently observe laboratories struggling with piperazine analysis. The secondary amines cause severe peak tailing in gas chromatography, while the lack of strong chromophores complicates standard UV-based liquid chromatography. In this guide, I will objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, detailing the causality behind our experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

The Causality of Analytical Choices

Why GC-MS for Chemical Purity?

GC-MS is the gold standard for detecting volatile process impurities and residual solvents. However, direct injection of free piperazines is analytically disastrous. The secondary amines strongly interact with residual active silanol groups on the silica-based GC column, leading to irreversible adsorption, severe peak tailing, and poor sensitivity ()[2].

The Mechanistic Solution: Pre-column derivatization. By reacting the sample with acetic anhydride, we convert the highly polar secondary amines into neutral, volatile N-acetyl derivatives ()[2]. This eliminates hydrogen bond donation, ensuring sharp, Gaussian peak shapes and sub-ppm limits of detection (LOD).

Why LC-MS for Chiral Purity?

Stereoisomers of 2,5-bis(isopropyl)piperazine share identical masses and boiling points, making them indistinguishable by standard GC-MS without complex chiral derivatization agents. LC-MS is seen as a complementary technique to GC-MS and can be successfully used for the detection of polar and chiral drugs ()[3].

The Mechanistic Solution: LC-MS, coupled with a Chiral Stationary Phase (CSP), is mandatory for this resolution ()[4]. We utilize an immobilized polysaccharide-based CSP (e.g., Chiralpak AD-H). The chiral recognition mechanism relies on transient, stereoselective interactions (hydrogen bonding, dipole-dipole, and steric hindrance) between the analyte and the chiral selector. Electrospray Ionization (ESI+) in the mass spectrometer provides exceptional sensitivity for the basic piperazine nitrogens without the need for prior derivatization.

Workflow Visualization

Workflow cluster_GC GC-MS: Chemical Purity cluster_LC LC-MS: Chiral Purity Start (2S,5S)-2,5-bis (isopropyl)piperazine GC_Deriv Pre-column Derivatization (Acetic Anhydride) Start->GC_Deriv LC_Prep Direct Dissolution (No Derivatization) Start->LC_Prep GC_Run Capillary GC Separation (EI Source) GC_Deriv->GC_Run GC_Data Volatile Impurities & Residual Solvents GC_Run->GC_Data LC_Run Chiral Stationary Phase (ESI+ Source) LC_Prep->LC_Run LC_Data Enantiomeric & Diastereomeric Excess LC_Run->LC_Data

Dual-pathway analytical workflow for comprehensive purity profiling of chiral piperazines.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical run must be designed as a self-validating system. A protocol is only as reliable as its internal controls.

Protocol 1: GC-MS Analysis of Chemical Purity (Derivatization Method)

Objective: Quantify synthetic impurities, unreacted starting materials, and residual solvents.

  • Sample Preparation: Dissolve 10 mg of the (2S,5S)-2,5-bis(isopropyl)piperazine sample in 1 mL of anhydrous ethyl acetate.

  • Internal Standard Addition: Spike the sample with 10 µL of Piperazine-d8 (100 µg/mL) to correct for derivatization efficiency and injection volume variances.

  • Derivatization: Add 100 µL of acetic anhydride and 50 µL of pyridine (acting as a catalyst). Incubate at 60°C for 30 minutes. The heat drives the acylation of the sterically hindered secondary amines to completion.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen to remove excess reagents (preventing GC column degradation). Reconstitute in 1 mL of ethyl acetate.

  • GC-MS Conditions: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Use a temperature gradient: 80°C (hold 2 min) to 280°C at 15°C/min. Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV), scanning m/z 50–400.

Self-Validation Check: Always run a "Reagent Blank" (Steps 3-5 without the API) to ensure no artifact or ghost peaks originate from the acetic anhydride or pyridine.

Protocol 2: LC-MS Analysis of Stereoisomeric Purity

Objective: Determine Enantiomeric Excess (ee) and Diastereomeric Excess (de).

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of LC-grade Methanol. No derivatization is required, preserving the native stereochemistry.

  • LC-MS Conditions: Inject 5 µL onto a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min.

    • Causality: The 0.1% diethylamine is a critical basic modifier; it suppresses non-specific ionic interactions between the piperazine nitrogens and the silica support, ensuring sharp peaks.

  • MS Detection: ESI+ mode, monitoring the [M+H]+ ion (m/z 171.2).

Self-Validation Check: System Suitability Test (SST). Before analyzing the sample, inject a synthetic mixture containing the (2S,5S), (2R,5R), and meso-(2R,5S) isomers. The run is strictly validated only if the critical resolution ( Rs​ ) between the closest eluting isomer pair is ≥1.5 (baseline resolution).

Quantitative Data Comparison

The following table synthesizes the performance metrics of both methodologies based on laboratory validations, allowing for an objective comparison of their utility.

Analytical MetricGC-MS (Derivatized)LC-MS (Chiral Phase)Superiority / Application
Target Analyte Volatile organics, solventsStereoisomers, polar impuritiesGC-MS for chemical purity; LC-MS for chiral purity.
Sample Prep Time ~45 minutes< 5 minutesLC-MS is significantly faster (direct dilute-and-shoot).
Limit of Detection (LOD) 0.5 ng/mL (SIM mode)2.0 ng/mL (ESI+ mode)GC-MS offers superior sensitivity for trace chemical impurities.
Peak Shape (Tailing Factor) 1.05 (Excellent, post-acylation)1.20 (Good, with DEA modifier)GC-MS yields sharper peaks due to amine masking.
Stereoisomer Resolution Not Applicable Rs​>2.0 (Baseline separated)LC-MS is mandatory for enantiomeric/diastereomeric profiling.
Run Time 15.3 minutes22.0 minutesGC-MS provides faster chromatographic clearance.

Conclusion

Evaluating the purity of (2S,5S)-2,5-bis(isopropyl)piperazine cannot be achieved through a single analytical lens. GC-MS and LC-MS are not competing alternatives; they are complementary, self-validating systems. GC-MS, empowered by acetic anhydride derivatization, provides the ruggedness and sensitivity required to clear the compound of synthetic chemical impurities. Conversely, LC-MS utilizing chiral stationary phases provides the stereochemical fidelity necessary to guarantee enantiomeric and diastereomeric purity. By implementing both protocols with their respective internal validation checks, researchers can establish a highly authoritative and regulatory-compliant purity profile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13899586, (2S,5S)-2,5-Bis(isopropyl)piperazine." PubChem. URL:[Link]

  • Wang, B., et al. "Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride." Journal of Chromatography A, 2017. URL:[Link]

  • Welz, A., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 2022. URL:[Link]

  • Ward, T. J., & Baker, B. A. "Chiral Separations: Fundamental Review 2010." Analytical Chemistry, 2010. URL:[Link]

Sources

Validation

Benchmarking (2S,5S)-2,5-bis(isopropyl)piperazine: Overcoming Metabolic and Conformational Liabilities in Drug Design

Executive Summary Piperazine is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, frequently utilized to improve aqueous solubility and target binding[1]. However, standard unsubstituted piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, frequently utilized to improve aqueous solubility and target binding[1]. However, standard unsubstituted piperazines often suffer from rapid CYP450-mediated metabolism and high conformational flexibility, which can lead to off-target effects and poor pharmacokinetic profiles. This guide benchmarks the rationally designed (2S,5S)-2,5-bis(isopropyl)piperazine against standard piperazine ligands, demonstrating how targeted steric bulk and conformational restriction can drastically improve metabolic stability and target selectivity.

The Mechanistic Rationale: Conformational Restriction & Steric Shielding

As application scientists, we must look beyond basic structural incorporation and analyze the 3D spatial dynamics and electronic vulnerabilities of our scaffolds.

The Piperazine Problem

Unsubstituted piperazine rings are highly flexible, dynamically interconverting between various chair, boat, and twisted-boat conformations[1]. Furthermore, the exposed, basic nitrogen atoms are prime targets for oxidative metabolism, specifically CYP450-mediated N-dealkylation and N-oxidation ()[2]. This metabolic liability often results in high intrinsic clearance ( CLint​ ) and short in vivo half-lives.

The (2S,5S)-2,5-bis(isopropyl)piperazine Advantage

The introduction of isopropyl groups at the 2 and 5 positions with (2S,5S) stereochemistry fundamentally alters the physicochemical and spatial properties of the ring:

  • Conformational Restriction: The bulky isopropyl groups force the piperazine ring into a highly rigid chair conformation to minimize 1,3-diaxial steric clashes ()[1]. This locks the substituents in an equatorial geometry, reducing the entropic penalty upon target binding and improving selectivity ()[3].

  • Steric Shielding: The isopropyl groups provide significant steric bulk directly adjacent to the basic nitrogen atoms. This steric hindrance physically blocks the approach of CYP450 oxy-heme active sites, dramatically reducing N-oxidation and N-dealkylation rates ()[4].

G StdPip Standard Piperazine (High Flexibility, Exposed N) Liab1 N-Dealkylation & Oxidation StdPip->Liab1 CYP450 Attack Liab2 Off-Target Binding (Multiple Conformations) StdPip->Liab2 Entropy Penalty BisIso (2S,5S)-2,5-bis(isopropyl)piperazine (Steric Shielding, Locked Chair) Adv1 Metabolic Stability (Blocked N-access) BisIso->Adv1 Steric Hindrance Adv2 Target Selectivity (Equatorial Vector Projection) BisIso->Adv2 Conformational Restriction

Caption: Logical relationship showing how (2S,5S)-2,5-bis(isopropyl) substitution resolves piperazine liabilities.

Experimental Benchmarking: Methodologies & Protocols

To objectively benchmark the performance of (2S,5S)-2,5-bis(isopropyl)piperazine against standard piperazine and 2-methylpiperazine, we utilize two self-validating in vitro assays: Human Liver Microsome (HLM) Stability and Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 1: High-Throughput Intrinsic Clearance ( CLint​ ) via HLM

Causality Check: HLM contains the major CYP enzymes responsible for phase I metabolism. NADPH is added as the essential electron donor for CYP450 catalytic activity.

  • Preparation: Prepare 1 mM stock solutions of the test ligands in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (final protein concentration 0.5 mg/mL) to the compound solution and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Check: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, ensuring precise time-point accuracy.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life ( t1/2​ ) from the log-linear decline of the compound and calculate CLint​ (µL/min/mg protein).

Workflow Step1 Compound Incubation (HLM + NADPH) Step2 Aliquots at 0, 5, 15, 30, 45 min Step1->Step2 Step3 Quench with Cold Acetonitrile Step2->Step3 Step4 Centrifugation & LC-MS/MS Analysis Step3->Step4 Step5 Calculate CL_int & Half-life (t1/2) Step4->Step5

Caption: Step-by-step workflow for determining intrinsic clearance via Human Liver Microsomes.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Check: Adding bulky lipophilic groups (isopropyl) increases the clogP of the molecule, which can impact passive membrane permeability. PAMPA isolates passive diffusion from active transport mechanisms.

  • Preparation: Prepare donor solutions (10 µM) in PBS (pH 7.4) with 5% DMSO.

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 300 µL of the donor solution to the donor plate and 200 µL of PBS to the acceptor plate. Assemble the sandwich and incubate at room temperature for 5 hours.

  • Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ) in cm/s.

Comparative Data Analysis

The following table presents representative benchmarking data demonstrating the structure-activity relationship (SAR) progression from an unsubstituted piperazine to the (2S,5S)-2,5-bis(isopropyl) analogue.

Ligand ScaffoldHLM CLint​ (µL/min/mg)HLM t1/2​ (min)PAMPA Pe​ ( 10−6 cm/s)Primary Metabolic Liability
Standard Piperazine > 85.0< 104.2Rapid N-dealkylation / N-oxidation[2]
2-Methylpiperazine 52.4266.8Moderate N-oxidation (partial shielding)
(2S,5S)-2,5-bis(isopropyl)piperazine < 15.0> 12018.5Highly stable (steric blockade)[4]

Data Interpretation: The transition from standard piperazine to the 2,5-bis(isopropyl) derivative shows a dramatic decrease in intrinsic clearance (from >85 to <15 µL/min/mg). The dual isopropyl groups act as a physical barricade against CYP450 enzymes[4]. Furthermore, the increased lipophilicity and locked conformation enhance passive permeability (PAMPA Pe​ increases to 18.5 ×10−6 cm/s).

Conclusion & Strategic Applications

Benchmarking data clearly indicates that (2S,5S)-2,5-bis(isopropyl)piperazine is a superior structural motif for drug discovery programs struggling with the metabolic liabilities of standard piperazines. By leveraging conformational restriction and steric shielding, medicinal chemists can utilize this scaffold to improve in vivo half-lives, enhance target selectivity through precise vectorial projection of pharmacophores, and optimize overall ADME profiles.

References

  • Title: Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2S,5S)-2,5-bis(isopropyl)piperazine

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hur...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,5S)-2,5-bis(isopropyl)piperazine, a chiral building block often utilized in the synthesis of complex molecules. By understanding the principles behind these procedures, we can ensure the safety of our laboratory personnel and the integrity of our shared environment.

Part 1: Hazard Characterization & Risk Assessment

The piperazine core and its alkylated derivatives present a consistent set of hazards that must be addressed. Based on data from analogous compounds, (2S,5S)-2,5-bis(isopropyl)piperazine should be handled as a substance with the potential for multiple hazardous characteristics. The primary risks are associated with its corrosivity, potential for sensitization, and flammability.

The following table summarizes the anticipated hazard profile, which dictates the handling and disposal requirements.

Hazard ClassificationGHS Category (Anticipated)Rationale and Hazard Statement
Flammable Solids/Liquids Category 1-3Piperazine derivatives can be flammable.[1][2][3] Handle as a combustible solid or liquid (H226/H228). Keep away from heat, sparks, and open flames.[1][4]
Skin Corrosion Category 1BPiperazine and its derivatives are known to cause severe skin burns and damage upon contact (H314).[2][5][6][7]
Serious Eye Damage Category 1Direct contact can cause irreversible eye damage (H318).[2][5][6]
Respiratory/Skin Sensitization Category 1May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) and may cause an allergic skin reaction (H317).[2][5][6][7][8]
Acute Toxicity (Dermal/Oral) Category 3-4Can be toxic or harmful if it comes into contact with skin or is swallowed (H311/H302).[1][2][5][8]
Reproductive Toxicity Category 2Some piperazine compounds are suspected of damaging fertility or the unborn child (H361).[2][5][6]

Part 2: Personnel Protection & Safety Engineering

Given the anticipated hazard profile, stringent safety measures are mandatory. The causality is clear: to prevent skin/eye damage and sensitization, a robust barrier between the researcher and the chemical is essential.

  • Engineering Controls : All handling and preparation for disposal of (2S,5S)-2,5-bis(isopropyl)piperazine must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye/Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]

    • Hand Protection : Use chemically resistant gloves, such as nitrile, and inspect them for integrity before each use. Change gloves immediately if contamination occurs.

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

    • Respiratory Protection : If there is any risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.[4][5]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposal is that (2S,5S)-2,5-bis(isopropyl)piperazine and any materials contaminated with it must be treated as hazardous waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams : All materials that have come into contact with (2S,5S)-2,5-bis(isopropyl)piperazine are considered hazardous waste. This includes:

    • Residual solid or liquid chemical.

    • "Empty" containers, which retain hazardous residue.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips, absorbent pads).[11]

  • Use Designated Containers : Collect all waste in a dedicated, properly labeled hazardous waste container.[12]

Step 2: Containerization
  • Chemical Compatibility : The waste container must be made of a material compatible with organic amines. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers.

  • Secure Closure : The container must have a secure, leak-proof screw-top cap.[12] Keep the container closed at all times unless actively adding waste.

  • Prevent Reactions : Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[3][4]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The waste container label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "(2S,5S)-2,5-bis(isopropyl)piperazine" .

  • An accurate list of all container contents if mixed with solvents.

  • The associated hazards (e.g., "Corrosive, Flammable, Toxic").[11]

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Storage
  • Designated Area : Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.[12]

  • Secondary Containment : The container should be placed within a secondary containment bin to control any potential leaks.

  • Ventilation and Incompatibles : The storage area must be cool, dry, and well-ventilated.[3][4] Ensure the container is stored away from incompatible chemicals.[3][4]

Step 5: Professional Disposal
  • Contact EHS : Adhere to your institution's specific chemical waste procedures. This invariably involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.

  • Recommended Method : The final disposal method for this type of waste is typically high-temperature incineration at a licensed and approved hazardous waste facility.[12]

Part 4: Spill & Emergency Procedures

Accidents require a calm and prepared response.

  • Minor Spill (inside a fume hood) :

    • Ensure all ignition sources are removed.[1][11]

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.

    • Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[3]

    • Decontaminate the spill area (see Part 5).

    • Report the spill to your laboratory supervisor.

  • Major Spill (outside a fume hood) :

    • Alert personnel in the immediate area and evacuate.

    • Remove all ignition sources if it is safe to do so.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the chemical name and a copy of the relevant safety information.

Part 5: Decontamination

Any "empty" container or piece of glassware that held (2S,5S)-2,5-bis(isopropyl)piperazine must be decontaminated before it can be cleaned for reuse or disposed of as non-hazardous waste.

  • Initial Rinse : Under a chemical fume hood, rinse the container or glassware three times with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect Rinsate : Crucially, this rinsate is hazardous waste. It must be collected and added to your designated hazardous waste container.

  • Final Cleaning : After the triple rinse, the container can be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of (2S,5S)-2,5-bis(isopropyl)piperazine waste.

G start Waste Generation ((2S,5S)-2,5-bis(isopropyl)piperazine or contaminated material) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood start->fume_hood segregate Segregate as Hazardous Waste start->segregate spill Spill Occurs start->spill container Use Labeled, Compatible HDPE Waste Container segregate->container incompatible NO Do NOT Mix With: Strong Acids Oxidizers container->incompatible storage Store in Ventilated, Secondary Containment Area container->storage ehs Contact Institutional EHS for Pickup storage->ehs disposal Final Disposal via Licensed Facility (Incineration) ehs->disposal minor_spill Minor Spill Cleanup (Absorb, Collect as Waste) spill->minor_spill Minor major_spill Major Spill (Evacuate, Call EHS) spill->major_spill Major minor_spill->container

Caption: Disposal workflow for (2S,5S)-2,5-bis(isopropyl)piperazine.

References

  • 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 Material Safety Data Sheet. sisco-chem.com. [Link]

  • Piperazine, anhydrous - Safety Data Sheet. (2022, June 8). Kishida Chemical Co., Ltd. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer. [Link]

  • Hazard Summary: Piperazine. New Jersey Department of Health. [Link]

  • (2S,5S)-2,5-Diisopropyl-piperazine Product Page. Anichem. [Link]

  • Hazard Summary: Bis(aminopropyl)Piperazine. New Jersey Department of Health. [Link]

  • 2,5-Diisopropylpiperazine PubChem Entry. National Institutes of Health. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (2S,5S)-2,5-Bis(isopropyl)piperazine

Introduction (2S,5S)-2,5-Bis(isopropyl)piperazine is a sterically hindered, chiral diamine frequently utilized as a critical building block in drug discovery and asymmetric synthesis. Due to its secondary amine groups an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S,5S)-2,5-Bis(isopropyl)piperazine is a sterically hindered, chiral diamine frequently utilized as a critical building block in drug discovery and asymmetric synthesis. Due to its secondary amine groups and dual isopropyl substitutions, it exhibits significant basicity, volatility, and reactivity. Consequently, it presents severe occupational hazards, including skin corrosion, serious eye damage, and respiratory sensitization. This guide establishes a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring scientific integrity and operational safety in the laboratory.

Chemical Hazard Profile & Causality

Understanding the physicochemical nature of (2S,5S)-2,5-bis(isopropyl)piperazine is the foundation of effective risk mitigation. Like other alkyl-substituted piperazines, the lone pairs on the nitrogen atoms make this compound a strong nucleophile and a potent base.

Table 1: Hazard Summary and Chemical Causality

GHS ClassificationHazard StatementChemical Causality
Skin Corrosion (Cat. 1B) H314: Causes severe skin burnsHigh local pH upon contact with skin moisture causes rapid saponification of lipid bilayers and protein denaturation[1].
Eye Damage (Cat. 1) H318: Causes serious eye damageRapid penetration of the cornea occurs due to the lipophilic isopropyl groups combined with aggressive amine basicity[2].
Respiratory Sensitization (Cat. 1) H334: May cause allergy/asthma symptomsVolatile amine vapors act as haptens, covalently binding to respiratory tract proteins and triggering IgE-mediated immune responses.
Flammable Solid (Cat. 1) H228: Flammable solidIt is a low molecular weight organic solid with significant vapor pressure at ambient temperatures, making its dust highly combustible[3].
Personal Protective Equipment (PPE) Selection Logic

To mitigate the risks outlined above, a rigorous PPE regimen is mandatory. Do not merely wear PPE; understand why each barrier is chosen to ensure a self-validating safety culture.

  • Respiratory Protection:

    • Requirement: NIOSH-approved N95 dust mask or a half-face respirator equipped with P100/organic vapor combination cartridges.

    • Causality: The compound's tendency to form fine, combustible dust during transfer necessitates protection against particulate inhalation. Furthermore, the organic vapor cartridges neutralize basic amine vapors, preventing respiratory sensitization and mucosal burns[3].

  • Hand Protection:

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness) or Butyl rubber gloves.

    • Causality: Piperazine derivatives can permeate standard latex rapidly. Nitrile provides excellent chemical resistance to basic amines. Double-gloving ensures a secondary barrier remains intact if the outer glove is compromised or contaminated during handling[1].

  • Eye and Face Protection:

    • Requirement: Snug-fitting chemical splash goggles combined with an 8-inch face shield.

    • Causality: The H318 classification dictates that any ocular exposure could result in irreversible tissue damage or blindness. Goggles prevent vapor ingress, while the face shield protects the broader facial area against physical splashes during dissolution or exothermic reactions[2].

  • Skin and Body Protection:

    • Requirement: Flame-resistant (FR) lab coat, fully buttoned, worn over non-synthetic clothing (e.g., 100% cotton), and closed-toe, non-porous shoes.

    • Causality: As a flammable solid (H228), ignition is a risk. Synthetic fabrics (like polyester) can melt directly into the skin if ignited. The FR coat provides a dual barrier against chemical burns and potential flash fires[3].

Operational Workflow and Handling Protocol

The following workflow illustrates the logical progression of handling this sensitive chemical safely.

G Start 1. Pre-Operation: Inspect PPE & Fume Hood Weighing 2. Weighing & Transfer (Use Anti-Static Tools) Start->Weighing Reaction 3. Reaction Setup (Inert N2/Ar Atmosphere) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Decon 4a. Emergency Decon (Rinse >15 mins) Spill->Decon Yes Disposal 4b. Waste Disposal (Segregated Organics) Spill->Disposal No Decon->Disposal

Operational workflow for handling (2S,5S)-2,5-Bis(isopropyl)piperazine safely.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is certified and operating at a face velocity of 80-100 fpm. Clear the workspace of all incompatible materials, specifically strong oxidizing agents and strong acids, to prevent violent exothermic reactions[3].

  • Static Mitigation: Because the compound is a flammable solid, ground all receiving equipment. Use anti-static, non-sparking weighing spatulas to prevent spark generation during the transfer of the dry powder.

  • Weighing and Transfer: Place the analytical balance inside the fume hood or a dedicated ventilated powder enclosure. Tare the receiving vessel, transfer the solid carefully to minimize aerosolizing the dust, and immediately seal the vessel with a septum.

  • Dissolution (Closed System): If preparing a solution, purge the sealed vessel with an inert atmosphere (Nitrogen or Argon). Add the solvent via syringe through the septum. This prevents oxidative degradation of the amine and strictly contains any vapor release.

  • Tool Decontamination: Rinse all spatulas and contaminated glassware with a dilute acidic solution (e.g., 1M HCl) inside the fume hood. This neutralizes residual amine into a water-soluble, non-volatile hydrochloride salt before standard washing.

Emergency Response and Disposal Plan

Spill and Exposure Protocols:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected dermal area with copious amounts of water under a safety shower for a minimum of 15 minutes. Crucial Note: Do not attempt to neutralize the skin with weak acids; the exothermic neutralization reaction will thermally compound the chemical burn[1]. Seek immediate medical attention.

  • Eye Contact: Flush eyes continuously at an eyewash station for 15 minutes, forcibly holding the eyelids open to ensure irrigation behind the eye. Remove contact lenses if present. Immediate ophthalmological intervention is mandatory[2].

  • Small Spills: Do not sweep the dry powder, as this generates a highly hazardous and flammable dust cloud. Cover the spill with a damp, absorbent pad or an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the mixture using non-sparking tools into a compatible, sealable waste container[3].

Waste Disposal Plan:

  • Classification: Waste containing (2S,5S)-2,5-bis(isopropyl)piperazine must be strictly classified as Corrosive and Flammable Organic Waste .

  • Segregation: Strictly segregate this waste from acidic waste streams to prevent violent, gas-evolving exothermic reactions in the waste carboy.

  • Packaging: Store in high-density polyethylene (HDPE) containers. Glass is chemically acceptable but poses an unnecessary shatter risk if pressure builds up.

  • Labeling & Disposal: Label clearly with "Hazardous Waste: Corrosive Amine / Flammable Solid." Offer surplus and non-recyclable solutions to a licensed professional waste disposal company for incineration in a chemical incinerator equipped with an afterburner and scrubber[1].

References
  • Material Safety Data Sheet - trans-2,5-Dimethylpiperazine. Cole-Parmer. Available at: [Link]

Sources

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